schisandrin A
Description
Origin and Traditional Research Context of Schisandrin (B1198587) A
Schisandrin A is derived from Schisandra chinensis, a perennial woody vine native to the forests of Northern China, the Russian Far East, and Korea. wikipedia.org The plant produces purple-red berries that are famously known as wu wei zi, or the "five-flavor fruit," in Traditional Chinese Medicine (TCM), reflecting their complex taste profile of sweet, salty, bitter, pungent, and sour. healthline.comapothekary.com The first documented medicinal use of Schisandra dates back to the early Chinese Eastern Han Dynasty (25–220 AD) in the foundational herbal text, Shen Nong Ben Cao Jing. apothekary.com
Evolution of Academic Interest in this compound
The transition of Schisandra from a traditional remedy to a subject of academic and scientific scrutiny began to gain momentum in the mid-20th century. A significant spark in research interest occurred in the former USSR between the 1940s and 1960s. apothekary.comresearchgate.net Soviet scientists became intrigued by reports that indigenous Siberian hunters used the berries to enhance stamina and night vision, and to ward off hunger and thirst during long expeditions. apothekary.com This led to numerous pharmacological and clinical studies, and Schisandra chinensis was officially recognized as an adaptogen in Soviet medicine in the early 1960s. researchgate.net These early Russian studies supported its use for improving mental performance and increasing work capacity. apothekary.com
This initial scientific validation laid the groundwork for broader international research. As analytical techniques became more sophisticated, scientists were able to isolate and identify the specific bioactive compounds responsible for the plant's effects. The lignans (B1203133), including this compound, schisandrin B, and schisandrin C, were identified as key active constituents. healthline.comphcogcommn.org This discovery shifted the research focus towards understanding the pharmacological properties of these individual molecules. The growing body of research has led to an exponential increase in studies exploring the therapeutic potential of these compounds, particularly this compound, in the context of modern molecular and cellular biology. cellmolbiol.orgnih.gov
Scope and Focus of Current Mechanistic Research on this compound
Current biomedical research on this compound is intensely focused on elucidating its molecular mechanisms of action across a variety of disease models. Scientists are moving beyond phenomenological observations to a detailed understanding of how this compound interacts with cellular and molecular pathways. cellmolbiol.org This research has revealed that this compound can modulate multiple signaling pathways, positioning it as a multi-target agent. mdpi.com
A significant area of investigation is its anti-inflammatory and antioxidant activity. Studies have shown that this compound can suppress key inflammatory pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). mskcc.orgfrontiersin.orgspandidos-publications.com For instance, it has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2, tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in various cell models. spandidos-publications.comcaymanchem.com Furthermore, this compound has been found to activate the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response. spandidos-publications.com
The neuroprotective effects of this compound are another major focus. Research suggests it may have therapeutic potential for conditions like Alzheimer's disease by inhibiting the formation of amyloid beta peptides and reducing microglia-mediated neuroinflammation. healthline.comcaymanchem.com In cancer research, this compound is being investigated for its ability to modulate pathways involved in cancer onset and progression, though the full extent of its regulatory roles is still under investigation. cellmolbiol.orgnih.gov
Recent studies have also highlighted its role in metabolic diseases and organ protection. For example, research into diabetic nephropathy suggests this compound exerts protective effects by modulating the EGFR/AKT/GSK3β signaling pathway. mdpi.com In the context of cardiovascular health, it has been shown to relax coronary arteries by blocking L-type calcium channels. eurekalert.org Additionally, its hepatoprotective mechanisms are being explored, with studies indicating it can activate autophagy and inhibit apoptosis in liver cells. tandfonline.com The breadth of current research demonstrates a clear trajectory towards understanding this compound not just as a plant extract, but as a distinct chemical entity with specific and measurable interactions within complex biological systems.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₄H₃₂O₆ |
| Molar Mass | 416.5 g/mol |
| Synonyms | Deoxyschizandrin, Wuweizisu A |
| CAS Number | 61281-38-7 |
| Class | Lignan (B3055560) |
| Origin | Schisandra chinensis |
This table is generated based on information from sources. caymanchem.com
Table 2: Summary of Key Signaling Pathways Modulated by this compound
| Signaling Pathway | Effect of this compound | Associated Biological Activities |
| NF-κB Pathway | Inhibition | Anti-inflammatory |
| MAPK Pathway | Inhibition | Anti-inflammatory, Anti-cancer |
| PI3K/Akt Pathway | Inhibition | Anti-inflammatory, Anti-cancer |
| Nrf2/HO-1 Pathway | Activation | Antioxidant |
| TGF-β Pathway | Regulation | Anti-fibrosis |
| L-type Calcium Channels | Inhibition | Vasorelaxation |
| PCSK9 Protein Stabilization | Inhibition | LDL Receptor Upregulation |
This table summarizes findings from multiple research articles. mdpi.comfrontiersin.orgspandidos-publications.comspandidos-publications.comeurekalert.orgresearchgate.netjmb.or.kr
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14-/m1/s1 |
InChI Key |
JEJFTTRHGBKKEI-ZIAGYGMSSA-N |
SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |
Synonyms |
deoxyschisandrin deoxyschizandrin schisandrin A schizandrin A |
Origin of Product |
United States |
Biosynthetic Pathways and Structural Aspects of Schisandrin a
Investigation of Lignan (B3055560) Biosynthesis Relevant to Schisandrin (B1198587) A
The biosynthesis of dibenzocyclooctadiene lignans (B1203133) like schisandrin A is an intricate process that originates from the phenylpropanoid pathway. nih.govnih.gov This fundamental metabolic route provides the precursor, coniferyl alcohol. frontiersin.orgnih.gov While the complete biosynthetic pathway to this compound has not been fully elucidated, key hypothetical steps have been proposed and are under active investigation. frontiersin.orgnih.govnih.govmdpi.com
The initial committed step is believed to be the acetylation of coniferyl alcohol to form coniferyl acetate, a reaction catalyzed by coniferyl alcohol acyltransferase (CFAT). frontiersin.orgnih.gov The gene encoding this enzyme, ScCFAT, has been identified in S. chinensis. nih.gov Following this, it is hypothesized that isoeugenol (B1672232) is synthesized, which then undergoes further metabolic transformations. nih.gov
Transcriptome analysis of S. chinensis has identified candidate genes that are likely involved in this pathway, including those for dirigent-like proteins (DIR) and cytochrome P450 enzymes. bvsalud.org Dirigent proteins are crucial for guiding the stereospecific coupling of monolignol radicals, a key step in forming the lignan backbone. nih.gov The pathway is thought to proceed through the formation of intermediates like verrucosin (B10858016) and dihydroguaiaretic acid, which are then converted through several steps to the final dibenzocyclooctadiene structure of schisandrin. nih.gov The upregulation of the phenylpropanoid pathway and specific genes like isoeugenol synthase 1 (IGS1) and DIR during fruit ripening correlates with the accumulation of schisandrin, suggesting their regulatory role in its biosynthesis. nih.govnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The biological activities of this compound and related lignans are intrinsically linked to their unique three-dimensional structure. Structure-activity relationship (SAR) studies have been crucial in deciphering the roles of different structural components.
The dibenzocyclooctadiene ring system is a critical structural determinant for the bioactivity of this compound and its analogs. tandfonline.complos.org This eight-membered ring forces the two phenyl rings into a fixed, non-planar conformation, which is essential for interaction with biological targets. acs.org The stereochemistry of the biphenyl (B1667301) linkage (R or S configuration) also significantly influences activity. nih.govsentosacy.com For instance, in studies of platelet-activating factor antagonism, lignans with an R-biphenyl configuration showed strong activity. nih.gov Conversely, for antiproliferative effects, compounds with an S-biphenyl configuration, such as gomisin N, were found to be more potent than their R-biphenyl counterparts. sentosacy.com The rigidity and specific conformation endowed by the cyclooctadiene ring are considered key factors for the cardioprotective effects observed with compounds like schisandrin B. tandfonline.complos.org
The methylenedioxy groups attached to the aromatic rings of some schisandrins, including schisandrin C, are important for their pharmacological effects. mdpi.com These groups can significantly influence the molecule's interaction with metabolic enzymes. A comparative study of this compound, B, and C demonstrated that the presence of a methylenedioxy group is a crucial structural feature for enhancing hepatic mitochondrial glutathione (B108866) status, which is linked to hepatoprotective effects. tandfonline.comnih.gov Specifically, schisandrin B and C, which possess a methylenedioxy group, afforded significant protection against CCl4-induced liver toxicity, an effect not seen with this compound, which lacks this group. nih.gov However, for other activities, the presence of methylenedioxy groups can be detrimental. In studies on platelet-activating factor antagonism and antiproliferative activity, lignans with methoxy (B1213986) groups were more potent than those with methylenedioxy groups. nih.govsentosacy.com For antioxidant activity, the presence of aromatic methylenedioxy groups in compounds like gomisin A and schisandrin did not appear to increase activity. acs.org
The synthesis of this compound derivatives and analogs serves as a powerful tool to probe its mechanisms of action and to develop compounds with improved activity. researchgate.netresearchgate.net Research has often focused on modifying the schisandrin core to investigate its anticancer properties. researchgate.netresearchgate.net For example, a series of derivatives were synthesized by modifying the C-9 position of the schisandrin core, leading to the identification of compounds with potent cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net
Another key area of modification has been the development of analogs to overcome multidrug resistance in cancer, a phenomenon often linked to the P-glycoprotein (P-gp) transporter. researchgate.net this compound itself is known to be a P-gp inhibitor. acs.org Studies have shown that modifying hydroxyl groups on the cyclooctadiene ring can impact this activity. acs.org The synthesis of bicyclol (B1666982), a derivative of schisandrin C, is a prominent example of successful analog development. mdpi.com The creation of bicyclol involved structural changes, including altering the positions of methylenedioxy groups and modifying a dicarboxylate group, which resulted in a drug with enhanced bioavailability and potent hepatoprotective activity. mdpi.com These synthetic efforts not only help to clarify the pharmacophore of this compound but also pave the way for new therapeutic agents. mdpi.comcsfarmacie.cz
Mechanistic Investigations of Schisandrin a at the Cellular and Molecular Levels
Modulation of Key Intracellular Signaling Pathways by Schisandrin (B1198587) A
Schisandrin A exerts its pharmacological effects by intervening in several key intracellular signaling pathways. mdpi.com Studies have demonstrated its ability to regulate cascades crucial for cellular responses to external stimuli, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathways. mdpi.comnih.gov This modulation is central to its observed anti-inflammatory, antioxidant, and cytoprotective properties. nih.gov
The NF-κB signaling pathway is a cornerstone of the inflammatory response. This compound has been shown to be a potent modulator of this pathway. mdpi.comresearchgate.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively suppresses NF-κB activation. nih.gov This inhibition is achieved by preventing the degradation of the inhibitor of NF-κB, IκB-α. nih.govnih.gov By stabilizing IκB-α, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes. nih.govnih.gov Studies using concentrations of 50 and 100µM of schisandrin have confirmed its ability to inhibit NF-κB activation. thieme-connect.com This mechanism underlies many of its anti-inflammatory effects. nih.govmdpi.com
Table 1: Effects of this compound on the NF-κB Signaling Pathway
| Model System | Stimulus | Key Observation | Affected Molecules |
|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppression of NF-κB activation | NF-κB, IκB-α, p65 |
| Macrophages | Lipopolysaccharide (LPS) | Inhibition of NF-κB activation | NF-κB |
The MAPK pathways are a series of signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.gov this compound has been identified as a significant regulator of the MAPK signaling network. mdpi.comresearchgate.net Research indicates that in LPS-stimulated macrophages, this compound pretreatment markedly suppresses the LPS-induced phosphorylation of the three main MAPK families: JNK, p38 MAPK, and ERK. nih.gov This broad-spectrum inhibition of MAPK signaling contributes significantly to its anti-inflammatory and anti-proliferative activities. nih.govthieme-connect.com
The p38 MAPK pathway is another critical component of the cellular response to stress and inflammation that is modulated by this compound. nih.gov In LPS-stimulated macrophages, this compound has been shown to suppress the phosphorylation of p38 MAPK. nih.gov Similar to its effect on JNK, this compound (50µM) was found to increase p38 activation with transient LPS stimulation while decreasing it with persistent stimulation. thieme-connect.com Furthermore, studies in Caenorhabditis elegans and mice have demonstrated that this compound can enhance innate immunity by activating the PMK-1/p38 MAPK pathway, leading to increased resistance against bacterial pathogens. nih.gov This suggests a context-dependent regulation of the p38 pathway by this compound, where it can either suppress inflammation or enhance immune defense. nih.govnih.gov
The ERK pathway is primarily associated with cell proliferation and differentiation. This compound has been shown to influence this pathway, particularly in the context of inflammation and cancer cell proliferation. In LPS-stimulated RAW 264.7 macrophages, this compound pretreatment markedly suppressed the phosphorylation of ERK. nih.gov Conversely, in studies on A549 cancer cells, this compound was found to inhibit proliferation by reducing ERK activation. thieme-connect.com This inhibitory effect on ERK phosphorylation is a recurring observation, highlighting its potential role in controlling inflammatory and proliferative signals. nih.govnih.gov
Table 2: Modulation of MAPK Sub-pathways by this compound
| Pathway | Model System | Stimulus/Condition | Observed Effect |
|---|---|---|---|
| JNK | Macrophages | Persistent LPS Stimulation | Decreased activation |
| JNK | RAW 264.7 Cells | LPS Stimulation | Suppressed phosphorylation |
| p38 MAPK | RAW 264.7 Cells | LPS Stimulation | Suppressed phosphorylation |
| p38 MAPK | C. elegans & Mice | Bacterial Infection | Activation of PMK-1/p38 |
| ERK | RAW 264.7 Cells | LPS Stimulation | Suppressed phosphorylation |
| ERK | A549 Cancer Cells | Proliferation Assay | Reduced activation |
The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. This compound has been shown to intervene in this pathway, contributing to its diverse pharmacological effects. mdpi.com In studies using LPS-stimulated RAW 264.7 macrophages, this compound was found to reduce the LPS-induced phosphorylation of both PI3K and its downstream effector, Akt. nih.gov This inhibition of the PI3K/Akt pathway is a key mechanism through which this compound mitigates inflammatory responses. nih.gov Further research has confirmed that the regulation of the PI3K/Akt pathway is involved in the neuroprotective effects of this compound and its ability to modulate apoptosis and autophagy. rsc.org In diabetic nephropathy models, this compound was also shown to modulate the AKT/GSK-3β signaling pathway. nih.gov
Table 3: this compound's Interventions in the PI3K/Akt Signaling Pathway
| Model System | Stimulus/Condition | Key Observation | Affected Molecules |
|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Reduced phosphorylation | PI3K, Akt |
| PC12 Cells | Aβ1-42 induced | Activation of pathway | PI3K, Akt, Gsk-3β, mTOR |
AMP-activated Protein Kinase (AMPK)/mTOR Pathway Activation
This compound has been shown to modulate the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cellular energy homeostasis and metabolism. In hepatocellular carcinoma cells, treatment with this compound led to the activation of AMPK and subsequent inhibition of the mTOR pathway. This was evidenced by a dose-dependent increase in the phosphorylation of AMPK (p-AMPK) and a decrease in the phosphorylation of mTOR (p-mTOR) and its downstream target, S6 kinase (p-S6K).
In neuronal cells subjected to oxygen-glucose deprivation/re-oxygenation (OGD/R), a model for ischemic injury, this compound demonstrated a neuroprotective role by regulating the AMPK/mTOR pathway. It significantly decreased the OGD/R-induced increase in the phosphorylation of AMPK, while increasing the phosphorylation of mTOR. This modulation helps to suppress excessive autophagy, a cellular process that can contribute to cell death in ischemic conditions.
Table 1: Effect of this compound on AMPK/mTOR Pathway Proteins in Huh7 Hepatocellular Carcinoma Cells
| Treatment | p-AMPK/AMPK Ratio | p-mTOR/mTOR Ratio | p-S6K/S6K Ratio |
|---|---|---|---|
| Control (0 µM this compound) | Baseline | Baseline | Baseline |
| 10 µM this compound | Increased | Decreased | Decreased |
| 20 µM this compound | Significantly Increased | Significantly Decreased | Significantly Decreased |
| 50 µM this compound | Markedly Increased | Markedly Decreased | Markedly Decreased |
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Axis Activation
This compound has been found to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway, a key cellular defense mechanism against oxidative stress. In a mouse model of Chronic Obstructive Pulmonary Disease (COPD), treatment with this compound significantly upregulated the expression levels of both Nrf2 and its downstream target, HO-1. nih.govnih.gov This activation was associated with a reduction in oxidative stress, as indicated by increased levels of the antioxidant enzymes catalase (CAT) and superoxide (B77818) dismutase (SOD), and a decrease in the lipid peroxidation marker malondialdehyde (MDA). nih.gov
Similarly, in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound pretreatment led to the activation of the Nrf2/HO-1 signaling pathway. nih.gov This effect contributes to its anti-inflammatory and antioxidant properties by enhancing the cellular antioxidant response. nih.gov
Table 2: Impact of this compound on Nrf2/HO-1 Pathway and Oxidative Stress Markers in a COPD Mouse Model
| Treatment Group | Nrf2 Protein Expression | HO-1 Protein Expression | Catalase (CAT) Level | Superoxide Dismutase (SOD) Level | Malondialdehyde (MDA) Level |
|---|---|---|---|---|---|
| Control | Baseline | Baseline | Normal | Normal | Normal |
| COPD Model | Decreased | Decreased | Decreased | Decreased | Increased |
| COPD Model + this compound | Significantly Upregulated | Significantly Upregulated | Increased | Increased | Suppressed |
Wnt/β-Catenin Signaling Pathway Regulation
Research has demonstrated that this compound can regulate the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis. In studies involving triple-negative breast cancer (TNBC) cells, which often exhibit over-activation of the Wnt pathway, this compound treatment significantly suppressed this signaling cascade. This inhibition was a key mechanism underlying its anti-cancer effects, leading to cell cycle arrest and apoptosis in TNBC cells.
Janus Kinase/Signal Transducer and Activators of Transcription (JAK2/STAT3) Pathway Inhibition
This compound has been identified as an inhibitor of the Janus Kinase/Signal Transducer and Activators of Transcription (JAK2/STAT3) signaling pathway. This pathway is involved in inflammation and cell growth. In a model of norepinephrine-induced myocardial hypertrophy, this compound treatment downregulated the expression of both JAK2 and STAT3. nih.gov This inhibition was associated with a reduction in cardiomyocyte apoptosis and protection against hypertrophic injury. nih.gov
Table 3: Effect of this compound on JAK2/STAT3 Pathway Protein Expression in Norepinephrine-Treated Cardiomyocytes
| Treatment Group | JAK2 Expression | STAT3 Expression |
|---|---|---|
| Control | Baseline | Baseline |
| Norepinephrine-induced Model | Upregulated | Upregulated |
| Norepinephrine Model + this compound | Downregulated | Downregulated |
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Modulation
This compound has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In a study on diabetic nephropathy, this compound was found to inhibit the expression levels of EGFR and its phosphorylated form (p-EGFR). nih.gov This inhibition is believed to be a key mechanism through which this compound alleviates renal pathological damage in this condition. nih.gov The modulation of the EGFR pathway by this compound also influences downstream signaling cascades, including the AKT/GSK-3β pathway. nih.gov
Glycogen (B147801) Synthase Kinase-3 Beta (GSK3β) Involvement
The involvement of Glycogen Synthase Kinase-3 Beta (GSK3β) in the mechanism of action of this compound has been linked to the modulation of the EGFR/AKT pathway. In the context of diabetic nephropathy, this compound treatment led to an increase in the phosphorylation of AKT, which in turn inhibited the phosphorylation of GSK3β. nih.gov Since active GSK3β is associated with apoptosis, its inhibition by the this compound-mediated pathway contributes to the protection of renal cells. nih.gov
Table 4: Modulation of EGFR/AKT/GSK3β Pathway Proteins by this compound in Diabetic Nephropathy
| Treatment Group | EGFR Expression | p-AKT Expression | p-GSK3β Expression |
|---|---|---|---|
| Control | Normal | Baseline | Baseline |
| Diabetic Nephropathy Model | Increased | Suppressed | Increased |
| Diabetic Nephropathy Model + this compound | Inhibited | Increased | Reduced |
Toll-like Receptor 4 (TLR4) Signaling Pathway Modulation
Evidence suggests that this compound can modulate the Toll-like Receptor 4 (TLR4) signaling pathway, a key component of the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers inflammatory responses. In RAW 264.7 macrophages, this compound was shown to suppress LPS-induced inflammation. nih.gov This anti-inflammatory effect is, at least in part, attributable to the modulation of signaling pathways downstream of TLR4, such as the NF-κB and MAPK pathways. nih.gov
Endoplasmic Reticulum Stress (ERS) Signaling Pathway Regulation
This compound has been shown to modulate the Endoplasmic Reticulum Stress (ERS) signaling pathway, thereby protecting cells from apoptosis. In a study on metabolic associated fatty liver disease (MAFLD), this compound treatment in high-fat diet-induced mice significantly mitigated the expression levels of key proteins involved in the ERS pathway. frontiersin.orgsns.it Western blot analysis revealed that this compound effectively regulated the expression of GRP78, IRE1, and CHOP, which are crucial molecules in the ERS cascade. sns.it
Further evidence of its role in regulating ERS comes from a study on a streptozotocin (B1681764) (STZ)-induced rat model of Alzheimer's disease. mdpi.comnih.govscispace.com In this context, this compound treatment led to a notable decrease in the expression of ERS marker proteins, including C/EBP-homologous protein (CHOP), glucose-regulated protein 78 (GRP78), and cleaved caspase-12. mdpi.comnih.gov This modulation of the ERS pathway is a key mechanism behind its neuroprotective effects, suggesting that this compound can alleviate cellular stress and inhibit apoptosis by interfering with this signaling cascade. frontiersin.orgnih.gov
MicroRNA (miRNA) Pathway Interactions
The specific interactions of this compound with microRNA (miRNA) pathways are not yet well-elucidated in the available scientific literature. MiRNAs are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by targeting mRNAs for degradation or translational repression. While the broader family of lignans (B1203133) and extracts from Schisandra chinensis are known to have wide-ranging biological effects that could potentially involve miRNA regulation, direct evidence detailing how this compound specifically interacts with the miRNA biogenesis machinery (e.g., Drosha, Dicer) or modulates the expression or function of specific miRNAs is limited. Future research is needed to explore this potential area of this compound's mechanism of action.
Nod-like Receptor Protein 3 (NLRP3) Inflammasome Modulation
This compound has been identified as a significant modulator of the Nod-like Receptor Protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18 and can induce a form of inflammatory cell death known as pyroptosis.
Research in a mouse model of Chronic Obstructive Pulmonary Disease (COPD) demonstrated that this compound treatment can inhibit the activation of the NLRP3 inflammasome. mdpi.comnih.gov Specifically, this compound was found to suppress the generation of the NLRP3/ASC/Caspase-1 inflammasome complex. nih.gov This inhibition consequently reduces the inflammatory response driven by IL-1β and IL-18 and mitigates pyroptosis mediated by Gasdermin D (GSDMD). nih.gov The mechanism for this effect may be linked to the upregulation of the Nrf2 signaling pathway, which helps to reduce the oxidative stress that often triggers NLRP3 activation. mdpi.comnih.gov Another study reported that this compound notably suppresses propionibacterium acnes-induced pyroptosis in THP-1 cells by obstructing the activation of NLRP3 inflammation and the subsequent secretion of IL-1β.
Direct and Indirect Molecular Targets of this compound
Interaction with Cytochrome P450 (CYP450) Enzymes
This compound is known to interact with the cytochrome P450 (CYP450) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics and endogenous compounds. Its most notable interaction is with the CYP3A subfamily.
Detailed investigations have revealed that this compound is an inhibitor of CYP3A activity. Studies using rat liver microsomes have characterized the mechanism and potency of this inhibition. This compound inhibits CYP3A-catalyzed midazolam 1'-hydroxylation in a manner that is both time- and concentration-dependent.
The inhibitory mechanism is described as a mixed noncompetitive and complete inhibition. This suggests that this compound can bind to both the free CYP3A enzyme and the enzyme-substrate complex, thereby reducing the metabolic activity of the enzyme. The time-dependent nature of the inhibition indicates that this compound may be a mechanism-based inactivator, where a reactive metabolite of this compound formed during the catalytic cycle covalently binds to the enzyme, leading to its irreversible inactivation. The inhibitory potential of this compound on CYP3A has been quantified through various kinetic parameters.
Table 1: Inhibitory Parameters of this compound on CYP3A Activity
| Parameter | Value | Description | Source |
|---|---|---|---|
| IC₅₀ | 6.60 µM | The concentration of this compound required to inhibit 50% of CYP3A activity. | |
| Kᵢ | 5.83 µM | The inhibition constant, indicating the potency of the inhibitor. | |
| K(I) | 4.51 µM | The inhibitor concentration at half-maximal inactivation rate. |
| k(inact) | 0.134/min | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | |
CYP2C19 Enzyme Inhibition
This compound has been identified as a potent and competitive inhibitor of the CYP2C19 enzyme. In vitro models using recombinant human CYP2C19 have shown that this compound competitively inhibits the metabolism of the CYP2C19 substrate omeprazole. The inhibition constant (Ki) for this interaction has been determined to be 4.46 ± 0.017 μM. This potent inhibitory action suggests that this compound can significantly alter the metabolism of drugs that are substrates of CYP2C19.
Table 1: Inhibitory Effect of this compound on CYP2C19
| Enzyme | Inhibition Type | Ki (μM) | Substrate Used |
|---|---|---|---|
| CYP2C19 | Competitive | 4.46 ± 0.017 | Omeprazole |
Modulation of Other CYP Isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2E1, CYP2D6)
Beyond its potent effect on CYP2C19, this compound also modulates a range of other CYP isoforms, generally exhibiting moderate to weak inhibition. Studies have reported that this compound shows moderate inhibitory effects on CYP1A2, CYP2B6, and CYP2E1, with IC50 values of 13.9 μM, 13.2 μM, and 15.1 μM, respectively. In contrast, its inhibition of other isoforms such as CYP2C8, CYP2C9, and CYP2D6 is considered weak, with IC50 values of 22.0 μM, 43.0 μM, and 33.1 μM, respectively. This broad but varied inhibitory profile indicates the potential for this compound to be involved in numerous drug-herb interactions.
Table 2: Inhibitory Effects of this compound on Various CYP Isoforms
| CYP Isoform | IC50 (μM) | Level of Inhibition |
|---|---|---|
| CYP1A2 | 13.9 | Moderate |
| CYP2B6 | 13.2 | Moderate |
| CYP2C8 | 22.0 | Weak |
| CYP2C9 | 43.0 | Weak |
| CYP2E1 | 15.1 | Moderate |
| CYP2D6 | 33.1 | Weak |
Modulation of Uridine 5′-Diphospho-Glucuronosyltransferases (UGT) Enzymes
The interaction of this compound with Uridine 5′-Diphospho-Glucuronosyltransferases (UGT) enzymes, a major family of phase II drug-metabolizing enzymes, has been investigated. Research indicates that this compound, along with other lignans from Schisandra chinensis, exhibits a limited inhibitory effect on the activities of several UGT isoforms. In studies using human liver microsomes, the IC50 values for the inhibition of UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7 by a selection of Schisandra lignans, including this compound, were found to be greater than 15 μM nih.gov. This suggests that this compound is a weak inhibitor of these UGT enzymes under the tested conditions.
Regulation of Apoptosis-Related Proteins
This compound has been shown to influence the apoptotic process through the regulation of key proteins involved in programmed cell death.
Caspase-3 and Caspase-9 Activation
Studies on related lignans from Schisandra and direct investigations into this compound have illuminated its role in activating the caspase cascade, a central component of the apoptotic pathway. Research on schisandrin C, a structurally similar lignan (B3055560), has shown that it induces apoptosis through the proteolytic activation of caspase-9 and caspase-3 plos.org. Caspase-9 acts as an initiator caspase in the intrinsic apoptotic pathway, and its activation leads to the subsequent cleavage and activation of effector caspases like caspase-3. Activated caspase-3 is then responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Further studies have confirmed that this compound treatment leads to an increase in the expression of cleaved-caspase 3, indicating its activation and a direct role in executing the apoptotic program.
Bcl-2 and Bax Protein Expression Modulation
The regulation of apoptosis by this compound is also mediated through its effects on the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Research has demonstrated that this compound can modulate the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. Specifically, treatment with this compound has been shown to downregulate the expression of Bcl-2 while upregulating the expression of Bax. This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Similar effects on Bcl-2 and Bax have been observed with the related compound schisandrin B, further supporting the role of this class of lignans in modulating these key apoptotic regulators researchgate.netnih.govnih.gov.
Matrix Metalloproteinase 9 (MMP9) Downregulation
Currently, there is a lack of specific research findings directly investigating the effect of this compound on the downregulation of Matrix Metalloproteinase 9 (MMP9). While the role of MMP9 in cancer progression and metastasis is well-established, and its downregulation is a target for various therapeutic agents, studies specifically linking this compound to this mechanism are not available in the current scientific literature.
Phosphoinositide-3-Kinase Regulatory Subunit 1 (PIK3R1) Modulation
This compound has been shown to modulate the Phosphoinositide-3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade involved in cell survival, growth, and proliferation. The regulatory subunit p85α of PI3K, encoded by the PIK3R1 gene, is essential for stabilizing and inhibiting the p110 catalytic subunit. nih.govmedlineplus.gov Research on RAW 264.7 macrophages demonstrated that this compound pretreatment effectively abrogated the phosphorylation of PI3K and Akt induced by lipopolysaccharide (LPS). This suggests that this compound exerts its anti-inflammatory effects in part by inactivating the PI3K/Akt signaling pathway.
While direct studies on this compound are specific to the broader pathway, related compounds offer further insight. For instance, schisandrin B has been observed to lower the expression of phosphorylated PI3K (p85, Tyr458) in a model of angiotensin II-infused cardiac fibrosis. nih.govresearchgate.net This modulation of a key component of the PIK3R1 subunit points to a potential class effect of schisandrin lignans on this pathway. Mutations and altered expression of PIK3R1 are linked to various metabolic and immune disorders, highlighting the therapeutic potential of molecules that can modulate its activity. nih.govmdpi.comern-ithaca.eu
Acetylcholinesterase (AChE) Activity Reduction
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. nih.gov Studies have demonstrated the AChE inhibitory potential of extracts from Schisandra chinensis, the plant from which this compound is derived. An alcohol extract of Schisandra chinensis exhibited significant AChE inhibitory activity, with a reported IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 0.27 mg/mL. nih.gov
| Source Material | Assay | IC50 Value |
|---|---|---|
| Schisandra chinensis (Alcohol Extract) | AChE Inhibition | 0.27 mg/mL nih.gov |
Farnesyl X Receptor (FXR) and G Protein-Coupled Bile Acid Receptor 1 Binding
The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids that plays a central role in regulating bile acid, lipid, and glucose metabolism. nih.govwikipedia.org The G Protein-Coupled Bile Acid Receptor 1 (GPBAR1), also known as TGR5, is a cell surface receptor that also responds to bile acids, mediating various metabolic and anti-inflammatory signals. wikipedia.orgnih.gov
Direct evidence for the binding of this compound to either FXR or GPBAR1 has not been extensively reported. However, research into structurally related compounds provides preliminary insights. A study on schisandrol A, another lignan from Schisandra, investigated its effects on the FXR signaling pathway in the liver of mice. The study found that schisandrol A administration influenced the expression of FXR and its downstream target genes, suggesting an interaction with this pathway. researchgate.net While Fructus Schisandrae Chinensis is noted in literature discussing natural FXR regulators, specific activity for this compound remains to be elucidated. nih.gov There is currently a lack of available scientific literature describing the binding or modulation of GPBAR1 by this compound.
Smad Ubiquitination Regulatory Factor 2 (SMURF2) Regulation
Smad Ubiquitination Regulatory Factor 2 (SMURF2) is an E3 ubiquitin ligase that plays a critical role in regulating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which is involved in cellular growth, differentiation, and fibrosis. There is currently a lack of direct evidence from the reviewed scientific literature specifically investigating the regulation of SMURF2 by this compound.
However, studies on the closely related lignan, schisandrin B, have established a link. In the context of colitis-associated colorectal cancer, schisandrin B was found to induce the expression of SMURF2 protein. nih.govworldscientific.com This induction of SMURF2 was implicated in the anticancer effects of schisandrin B, including the inhibition of cancer cell growth and metastasis. nih.govworldscientific.com The research also revealed a negative correlation between the expression of SMURF2 and SIRT1 in human colorectal cancer. nih.gov These findings for schisandrin B highlight a potential area for future research to determine if this compound exerts similar regulatory effects on the SMURF2 protein.
Sirtuin 1 (SIRT1) Protein Expression Inhibition
Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that regulates a wide array of cellular processes, including inflammation, metabolism, and stress resistance. The modulation of SIRT1 expression and activity is a key area of therapeutic interest.
Contrary to inhibition, research has identified this compound as a SIRT1 activator. In a screening of compounds from traditional Chinese medicines, this compound was found to activate SIRT1 activity. nih.gov This finding suggests a potential mechanism for its protective effects against oxidative stress.
It is noteworthy that research on the related compound, schisandrin B, has yielded seemingly contradictory results depending on the experimental context. In a study on colitis-associated colorectal cancer, schisandrin B was reported to suppress SIRT1 protein expression. nih.govworldscientific.com Conversely, in a model of angiotensin II-induced cardiac fibrosis, schisandrin B was found to elevate SIRT1 expression, which was associated with its protective effects. nih.govresearchgate.net This highlights the complex regulatory activities of schisandrins, which may be tissue-specific or dependent on the pathological context.
| Compound | Effect on SIRT1 | Concentration | Experimental Context |
|---|---|---|---|
| This compound | Activation | 50 μM (28% activation) nih.gov | In vitro screening assay nih.gov |
| Schisandrin B | Suppression | Not specified | Colitis-associated colorectal cancer nih.govworldscientific.com |
| Schisandrin B | Elevation | Not specified | Angiotensin II-infused cardiac fibrosis nih.govresearchgate.net |
Ion Channel Modulation
The glycine (B1666218) receptor (GlyR) is an inhibitory, chloride-permeable ion channel crucial for regulating neuronal excitability, particularly in the spinal cord and brainstem. wikipedia.org Positive allosteric modulation of GlyRs can enhance inhibitory neurotransmission.
Currently, there is a lack of specific data in the scientific literature demonstrating the allosteric modulation of glycine receptors by this compound. However, extensive research has been conducted on the related compound, schisandrin B. Multiple studies have identified schisandrin B as a positive allosteric modulator of glycine receptors. nih.govnih.gov In whole-cell recordings from neurons, schisandrin B was shown to dose-dependently enhance glycine-induced currents. nih.gov One study determined the EC50 value—the concentration at which the compound elicits a half-maximal response—of schisandrin B on glycine receptors in spinal dorsal horn neurons to be 2.94 ± 0.28 μM. nih.gov These findings for schisandrin B suggest that the dibenzocyclooctadiene lignan structure may be a promising scaffold for the development of glycine receptor modulators, though direct investigation of this compound is still required.
Voltage-Gated Sodium Channel (Nav1.7) Inhibition
Current research literature does not provide specific evidence detailing the direct inhibitory effects of this compound on the voltage-gated sodium channel Nav1.7. However, studies on closely related lignans from Schisandra chinensis have identified activity on this channel. Specifically, schisandrin B has been found to significantly block Nav1.7 sodium channels in recombinant cells. nih.gov Further investigations are required to determine if this compound possesses similar inhibitory properties against the Nav1.7 channel.
Voltage-Gated Calcium Channel (Cav2.2) Inhibition
Similar to the case with Nav1.7, there is a lack of specific research findings on the direct inhibition of the voltage-gated calcium channel Cav2.2 by this compound. Mechanistic studies have, however, been performed on other constituents of Schisandra chinensis. Research has demonstrated that schisandrin B can significantly block Cav2.2 channels expressed in recombinant cells and inhibit calcium channels in dorsal root ganglion neurons. nih.gov Whether this compound shares this mechanism of action remains to be elucidated through direct investigation.
Impact of this compound on Cellular Processes
Regulation of Autophagy Flux
This compound has been shown to exert a regulatory influence on autophagy, a critical cellular process for degrading and recycling cellular components. The nature of this regulation appears to be context-dependent.
In a study related to oligoasthenospermia, this compound was found to inhibit autophagy by antagonizing the transient receptor potential vanilloid 1 (TRPV1), with a high affinity demonstrated by a detection constant (K D) of 4.181 × 10 −10 mol/L. nih.gov This research suggests that in certain pathological states characterized by excessive autophagy, this compound can reverse this process. nih.gov
Conversely, in a model of acute liver injury induced by d-galactosamine (B3058547) (d-GalN), pretreatment with this compound was shown to activate autophagic flux. tandfonline.com This was evidenced by a significant increase in the expression of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) by 65% and a corresponding decrease in the level of the crucial autophagy substrate p62 by 29.8% compared to the d-GalN-treated group. tandfonline.com This activation of autophagy is proposed as a key component of the compound's hepatoprotective mechanism. tandfonline.com
| Marker | Change with this compound Pretreatment | Reference |
|---|---|---|
| LC3-II Expression | +65% | tandfonline.com |
| p62 Expression | -29.8% | tandfonline.com |
Inhibition of Apoptosis
This compound demonstrates significant anti-apoptotic activity, primarily through the modulation of the intrinsic, or mitochondrial, pathway of apoptosis. This protective effect has been observed in different cellular models.
In a corticosterone-induced PC12 cell model of depression, this compound effectively reduced the number of apoptotic cells. nih.gov The mechanism involved the inhibition of key pro-apoptotic proteins, including cleaved Caspase-3 and Bax, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This modulation leads to a favorable shift in the Bax/Bcl-2 ratio, which is a critical determinant of cell fate.
Similarly, in a model of acute liver injury, this compound was found to inhibit the progression of apoptosis as part of its protective effect. tandfonline.com
| Protein | Function | Effect of this compound | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Increased Expression | nih.gov |
| Bax | Pro-apoptotic | Decreased Expression | nih.gov |
| Caspase-3 | Executioner of apoptosis | Inhibited Expression/Activation | nih.gov |
Modulation of Oxidative Stress Responses
Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Glutathione (B108866) Peroxidase, Catalase)
This compound has been shown to bolster the body's intrinsic antioxidant defenses by modulating the activity of key protective enzymes. In a mouse model of Chronic Obstructive Pulmonary Disease (COPD), treatment with this compound led to a significant increase in the levels of catalase (CAT) and superoxide dismutase (SOD). nih.gov This enhancement of endogenous antioxidant enzymes is a critical mechanism for mitigating oxidative stress. nih.gov The antioxidant effects of dibenzocyclooctadiene lignans, including this compound, are also associated with the activity of glutathione peroxidase (GPx), which plays a crucial role in cellular protection against oxidative damage. mdpi.com By increasing the activity of these enzymes, this compound helps neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.govmdpi.com
Table 1: Effect of this compound on Endogenous Antioxidant Enzymes
| Enzyme | Effect | Model System | Source(s) |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Increased levels | COPD Mouse Model | nih.gov |
| Catalase (CAT) | Increased levels | COPD Mouse Model | nih.gov |
| Glutathione Peroxidase (GPx) | Associated with antioxidant activity | General (Lignans) | mdpi.com |
Inhibition of Lipid Peroxidation
A key aspect of the antioxidant activity of this compound is its ability to inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury. Research has demonstrated that treatment with this compound can significantly suppress the level of malondialdehyde (MDA), a primary marker of lipid peroxidation. nih.gov This effect was observed in a mouse model of COPD, indicating a protective role against oxidative damage to cellular structures. nih.gov Studies on lignans isolated from Schisandra chinensis further confirm their capacity to inhibit the peroxidation of lipids, as measured by a decrease in MDA formation. mdpi.com
Suppression of Inflammatory Responses
This compound demonstrates significant anti-inflammatory properties by targeting multiple stages of the inflammatory cascade. Its action involves reducing the production of key inflammatory molecules and inhibiting the expression of enzymes that synthesize them.
Reduction of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)
Numerous studies have confirmed that this compound effectively reduces the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly suppressed the generation of both NO and PGE2 in a dose-dependent manner. nih.govbiorxiv.org This inhibitory effect has also been observed in other models, such as interleukin-1β (IL-1β)-induced rat chondrocytes, highlighting its potential role in mitigating inflammation in conditions like osteoarthritis. nih.govnih.gov The reduction of these mediators is a crucial step in controlling the inflammatory response, as excessive NO and PGE2 contribute to oxidative stress, pain, and tissue damage. nih.gov
Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression
The reduction in NO and PGE2 production by this compound is a direct result of its ability to inhibit the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govbiorxiv.org this compound has been shown to downregulate the expression of iNOS and COX-2 at both the mRNA and protein levels in LPS-stimulated macrophages. nih.govmdpi.com This action prevents the synthesis of these inflammatory enzymes, thereby halting the production of NO and PGE2. nih.gov This mechanism is a key target for anti-inflammatory agents, and the ability of this compound to suppress iNOS and COX-2 expression underscores its therapeutic potential. nih.govresearchgate.net
Table 2: Effect of this compound on Pro-inflammatory Mediators and Enzymes
| Target Molecule | Effect | Model System | Source(s) |
|---|---|---|---|
| Nitric Oxide (NO) | Production Suppressed | LPS-stimulated RAW 264.7 Macrophages | nih.govbiorxiv.org |
| Prostaglandin E2 (PGE2) | Production Suppressed | LPS-stimulated RAW 264.7 Macrophages; IL-1β-stimulated Rat Chondrocytes | nih.govnih.gov |
| iNOS | Expression Inhibited (mRNA & Protein) | LPS-stimulated RAW 264.7 Macrophages | nih.govmdpi.com |
| COX-2 | Expression Inhibited (mRNA & Protein) | LPS-stimulated RAW 264.7 Macrophages | nih.govmdpi.com |
Decrease in Inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6)
This compound also modulates the inflammatory response by decreasing the secretion of key pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophages, pretreatment with this compound resulted in a significant, concentration-dependent reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.net This was accompanied by a decrease in the mRNA and protein expression of these cytokines. nih.gov Further studies have shown that this compound and related lignan mixtures can also reduce the release of interleukin-6 (IL-6). biorxiv.orgresearchgate.net By inhibiting the production of these potent signaling molecules, this compound can interrupt the inflammatory cascade that contributes to various chronic diseases. nih.govbiorxiv.org
Regulation of Cell Cycle Progression
This compound has been found to inhibit cell proliferation by directly influencing the machinery that governs cell cycle progression. In a study using T47D human breast cancer cells, this compound induced cell cycle arrest in the G0/G1 phase. nih.gov This halt in progression prevents cells from entering the S phase, where DNA replication occurs, thereby stopping proliferation. nih.gov
The mechanism underlying this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. This compound treatment was shown to inhibit the expression of several checkpoint proteins, including cyclin D1, cyclin A, cyclin-dependent kinase 2 (CDK2), and CDK4. nih.gov Concurrently, it induced the expression of the CDK inhibitors p21 and p27. nih.gov These inhibitors bind to and block the activity of cyclin-CDK complexes, which are essential for driving the cell through the G1 phase and past the G1/S checkpoint. nih.gov By downregulating positive regulators (cyclins and CDKs) and upregulating negative regulators (p21, p27), this compound effectively applies brakes to the cell cycle. nih.gov
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins
| Protein Class | Specific Protein | Effect of this compound | Source(s) |
|---|---|---|---|
| Cyclins | Cyclin D1, Cyclin A | Expression Inhibited | nih.gov |
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4 | Expression Inhibited | nih.gov |
| CDK Inhibitors (CKIs) | p21, p27 | Expression Induced | nih.gov |
Inhibition of Cell Proliferation
This compound has been shown to exert significant inhibitory effects on the proliferation of various cancer cell lines through multiple molecular mechanisms. In pancreatic cancer (PC) cells, this compound treatment leads to a decrease in the activity and expression of cyclooxygenase-2 (COX-2) and arachidonate (B1239269) 5-lipoxygenase (ALOX5). medrxiv.org This dual inhibition results in reduced production of prostaglandins (B1171923) and leukotrienes, which are known to promote cell proliferation through signaling pathways such as NF-κB. medrxiv.org Studies have demonstrated that this compound effectively suppresses the proliferation and sphericity of PC cells in vitro and inhibits cell proliferation in vivo. medrxiv.org
In the context of gastric cancer, this compound has been found to suppress cell proliferation by activating endoplasmic reticulum (ER) stress. nih.govnih.gov This activation leads to a marked decrease in the viability and proliferation of gastric cancer cells. nih.gov The inhibitory effect of this compound on cell proliferation is also observed in breast cancer cells. Research on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that this compound inhibited their proliferation in a concentration-dependent manner. tandfonline.com The half-maximal inhibitory concentration (IC50) was determined to be 112.6672 µM for MCF-7 cells and 26.6092 µM for MDA-MB-231 cells, indicating a more potent effect on the latter. tandfonline.com Further investigation in T47D human breast cancer cells, which are estrogen receptor (ER)-positive, showed that this compound induces cell cycle arrest in the G0/G1 phase. researchgate.net This is achieved by modulating the expression of key cell cycle regulatory proteins, including the induction of CDK inhibitors p21 and p27, and the inhibition of cyclin D1, cyclin A, CDK2, and CDK4. researchgate.net
Table 1: Effects of this compound on Cell Proliferation
| Cell Line | Cancer Type | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Pancreatic Cancer (PC) cells | Pancreatic Cancer | Inhibition of COX-2 and ALOX5 activity and expression, leading to suppression of the NF-κB signaling pathway. | medrxiv.org |
| AGS cells | Gastric Cancer | Activation of endoplasmic reticulum (ER) stress. | nih.gov |
| MCF-7 | Breast Cancer | Concentration-dependent inhibition of proliferation. | tandfonline.com |
| MDA-MB-231 | Breast Cancer | Concentration-dependent inhibition of proliferation; reduction in the expression of EGFR and PIK3R1. | tandfonline.com |
| T47D | Breast Cancer | Induction of cell cycle arrest in the G0/G1 phase; induction of p21 and p27; inhibition of cyclin D1, cyclin A, CDK2, and CDK4. | researchgate.net |
Suppression of Cell Migration and Invasion
This compound has demonstrated the ability to suppress the migration and invasion of cancer cells, key processes in tumor metastasis. In gastric cancer cells, the activation of endoplasmic reticulum (ER) stress by this compound not only inhibits proliferation but also markedly suppresses cell migration and invasion. nih.govnih.gov The inhibitory effects of this compound on these processes were reversed by the ER stress inhibitor 4-phenylbutyric acid (4-PBA), confirming the role of this mechanism. nih.gov
In studies involving MDA-MB-231 breast cancer cells, this compound was shown to significantly inhibit cell migration in a dose-dependent manner. tandfonline.com The underlying mechanism for this effect involves the modulation of key signaling proteins. Western blot analysis revealed that this compound treatment led to a significant decrease in the expression of Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1), phosphorylated protein kinase B (p-AKT), and Matrix Metalloproteinase-9 (MMP9). tandfonline.com These proteins are crucial components of signaling pathways that regulate cell motility and invasion.
Modulation of Xenobiotic Metabolism and Detoxification Processes
Xenobiotic metabolism is a critical detoxification process that modifies the chemical structure of foreign compounds, such as drugs and toxins, to facilitate their elimination. wikipedia.org This process is typically divided into three phases. Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the xenobiotic molecule. wikipedia.org Phase II involves the conjugation of these modified compounds with endogenous polar molecules, a reaction frequently mediated by enzymes like glutathione S-transferases (GSTs). wikipedia.org this compound has been shown to modulate these pathways, thereby enhancing the body's detoxification capabilities.
Glutathione (GSH) is a major intracellular antioxidant that plays a pivotal role in detoxifying free radicals and reactive metabolites. scientificarchives.com this compound, along with other lignans from Schisandra chinensis, has been found to increase the intracellular levels of GSH and stimulate its synthesis in hepatocytes. scientificarchives.comnih.gov While some studies highlight schisandrin B's role in enhancing GSH levels through both synthesis and regeneration, research on this compound indicates it can cause an initial decrease in cellular GSH, which is associated with an increase in glutathione S-transferase (GST) activity, a key enzyme in Phase II detoxification. nih.govplos.org This initial depletion may trigger a compensatory antioxidant response. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical regulator of genes involved in the disposition and detoxification of xenobiotics, and its activation by Schisandra chinensis components can lead to increased expression of enzymes like glutamate-cysteine ligase, which is essential for GSH synthesis. nih.gov
Support for Tissue Regeneration Mechanisms
While direct evidence specifically detailing the mechanisms of this compound in tissue regeneration is still emerging, studies on Schisandra chinensis extracts, of which this compound is a major component, provide insights into its potential role. Tissue regeneration is a complex process involving cell proliferation, migration, and differentiation to restore damaged tissue structure and function. nih.gov In the context of liver injury, supplementation with Schisandra has been shown to improve markers of tissue regeneration, such as hepatic glycogen levels. scientificarchives.com Furthermore, certain compounds within Schisandra chinensis are potential activators of Sirtuin 1 (SIRT1), a protein that may play a role in promoting liver regeneration. scientificarchives.com The hepatoprotective effects of this compound, which include activating autophagy and inhibiting apoptosis in liver cells, may also contribute to creating a favorable environment for tissue repair and regeneration. nih.gov
Immunomodulation Mechanisms
This compound exhibits immunomodulatory properties, primarily through its anti-inflammatory actions. Inflammation is a key process in the immune response, and its regulation is crucial for maintaining homeostasis. This compound has been shown to exert anti-inflammatory effects by modulating various signaling pathways. For instance, lignans from Schisandra chinensis can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This suppression is associated with the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression. mdpi.com
The mechanism of action involves the inhibition of key inflammatory signaling pathways, including the IKKα/β/NF-κB, MAPKs/AP-1, and TBK1/IRF3 pathways. mdpi.com By decreasing the phosphorylation and nuclear translocation of transcription factors such as NF-κB, AP-1, and IRF3, this compound effectively reduces the expression of pro-inflammatory cytokines and chemokines. mdpi.com Additionally, research on related compounds like schisandrin C has shown the ability to regulate the translocation of NF-κB and Nrf-2, further highlighting the potential of schisandrins to modulate immune responses through the interplay of inflammatory and antioxidant pathways. nih.gov Studies on this compound have also indicated that its anti-inflammatory activity is linked to the depletion of cellular reduced glutathione, which can trigger an antioxidant response. plos.org
Table 2: Summary of Mechanistic Findings for this compound
| Category | Specific Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| Cell Migration & Invasion | Suppression | Activation of endoplasmic reticulum (ER) stress; decreased expression of EGFR, PIK3R1, p-AKT, and MMP9. | nih.govtandfonline.com |
| Xenobiotic Metabolism | Modulation | Induction of cytochrome P450 enzymes (CYP3A, CYP2E1); activation of pregnane (B1235032) X receptor (PXR). | scientificarchives.comnih.gov |
| Detoxification | Enhancement | Increases intracellular glutathione (GSH) levels and stimulates its synthesis; increases glutathione S-transferase (GST) activity. | scientificarchives.comnih.govplos.org |
| Immunomodulation | Anti-inflammatory | Suppression of NF-κB, AP-1, and IRF3 signaling pathways; reduction of NO and PGE2 production. | mdpi.com |
Preclinical Pharmacological Research of Schisandrin a
Research on Hepatoprotective Mechanisms of Schisandrin (B1198587) A
The hepatoprotective potential of schisandrin A is a cornerstone of its pharmacological profile, with numerous studies exploring its mechanisms of action against various forms of liver injury.
This compound has demonstrated significant protective effects in preclinical models of liver damage induced by chemical toxicants like carbon tetrachloride (CCl₄) and d-galactosamine (B3058547) (d-GalN).
In a mouse model of d-GalN-induced acute liver injury, pretreatment with this compound significantly lowered the serum levels of key liver injury markers, alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST). nih.govnih.gov Histopathological examination of liver tissue revealed that this compound reduced the pathological changes, with the tissue's morphological characteristics appearing closer to the untreated control group. nih.govnih.gov The underlying mechanisms for this protection involve the activation of autophagy and the inhibition of apoptosis. nih.govnih.gov Western blot analysis showed that this compound can activate the autophagy flux and suppress the progression of apoptosis in hepatocytes. nih.govnih.gov Specifically, it was found to decrease the expression of the pro-apoptotic protein caspase-3. tandfonline.com
Similarly, extracts containing this compound have shown protective effects against CCl₄-induced liver injury. phcog.com The mechanisms are linked to the inhibition of CYP-mediated bioactivation and the regulation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. phcog.com this compound, along with other lignans (B1203133), is thought to protect hepatocytes by mitigating oxidative stress and inflammation associated with CCl₄ toxicity. nih.gov
| Model | Key Findings | Observed Mechanisms |
|---|---|---|
| d-Galactosamine (d-GalN)-induced liver injury in mice | Significantly decreased serum ALT and AST levels; Reduced pathological changes in hepatic tissue. nih.govnih.gov | Activation of autophagy flux; Inhibition of apoptosis; Decreased expression of caspase-3. nih.govnih.govtandfonline.com |
| Carbon Tetrachloride (CCl₄)-induced liver injury | Protection of hepatocytes from damage. phcog.com | Inhibition of CYP-mediated bioactivation; Regulation of the Nrf2-ARE pathway; Mitigation of oxidative stress and inflammation. nih.govphcog.com |
While specific research on this compound in classic immunological liver injury models like concanavalin (B7782731) A (Con A)-induced hepatitis is limited, studies on related compounds from Schisandra chinensis provide valuable insights. For instance, polysaccharides from Schisandra chinensis have been shown to protect against Con A-induced immunological liver injury by reducing serum levels of ALT, AST, and pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, and IL-6. phcog.comsemanticscholar.org The mechanism involves alleviating oxidative stress and inflammation through the regulation of the Nrf2/ARE and TLR4/NF-κB signaling pathways. tandfonline.com
A study using schisandra oil, which contains lignans as main components, in a Con A-induced autoimmune hepatitis model found that it protected against liver injury by inhibiting T-cell activation and reducing the expression of inflammatory cytokines. semanticscholar.org
Furthermore, in a d-galactosamine-induced liver injury model, this compound was found to enhance immune function. vitabase.com Flow cytometry analysis showed that this compound administration helped to normalize the CD4/CD8α ratio in spleen cells, which was significantly lowered by d-GalN. vitabase.com It also reduced the levels of IL-8 and IL-1β, suggesting a modulatory effect on macrophage activity. vitabase.com
Preclinical studies suggest that this compound may have beneficial effects on Metabolic Associated Fatty Liver Disease (MAFLD), previously known as non-alcoholic fatty liver disease (NAFLD). The proposed mechanisms include the reduction of hepatic lipid accumulation, the decrease of oxidative stress, and the modulation of inflammatory responses. nih.gov Research indicates that this compound can alleviate the severity of experimentally induced MAFLD in mice by enhancing antioxidant capacity and mitigating endoplasmic reticulum (ER) stress. nih.gov By regulating ER stress-related pathways, this compound may protect cells from apoptosis, a key feature in the progression of MAFLD. nih.gov
This compound is reported to play a role in the liver's detoxification processes. Its mechanisms are thought to involve the modulation of liver enzymes involved in detoxification pathways, such as cytochrome P450 enzymes, and the enhancement of glutathione (B108866) levels. frontiersin.org It is also reported to upregulate phase II detoxification enzymes, which are crucial for metabolizing and clearing various compounds from the body. frontiersin.org
Regarding liver regeneration, while direct evidence for this compound is emerging, studies on other closely related lignans from Schisandra are informative. For example, schisandrol B, another lignan (B3055560), has been shown to promote liver regeneration in an acetaminophen-induced injury model by increasing the expression of Cyclin D1, Proliferating Cell Nuclear Antigen (PCNA), and BCL-2. researchgate.net An extract from Schisandra sphenanthera was also found to facilitate liver regeneration after partial hepatectomy in mice by up-regulating cyclin D1 and PCNA. These findings suggest that lignans from Schisandra may support liver recovery by stimulating hepatocyte proliferation.
Research on Anti-inflammatory and Antioxidant Mechanisms of this compound
The anti-inflammatory and antioxidant effects of this compound are fundamental to its therapeutic potential and have been investigated in various preclinical models.
In in vitro studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound has demonstrated potent anti-inflammatory and antioxidant activities. It significantly suppresses the LPS-induced production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). nih.gov This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.gov
Furthermore, this compound reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The molecular mechanisms underlying these effects involve the inhibition of several key signaling pathways. This compound has been shown to suppress the LPS-induced translocation of nuclear factor-κB (NF-κB) and the activation of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol-3 kinase (PI3K)/Akt pathway. nih.gov
Concurrently, this compound exerts its antioxidant effects by diminishing the LPS-stimulated accumulation of intracellular reactive oxygen species (ROS). nih.gov It also enhances the expression of NF erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), key components of the cellular antioxidant defense system. nih.gov These findings suggest that the protective effects of this compound against LPS-induced inflammation are mediated, at least in part, by the activation of the Nrf2/HO-1 pathway. nih.gov
| Effect | Mechanism of Action |
|---|---|
| Suppression of Pro-inflammatory Mediators (NO, PGE₂) | Inhibition of iNOS and COX-2 expression. nih.gov |
| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β) | Inhibition of NF-κB, MAPKs, and PI3K/Akt signaling pathways. nih.gov |
| Diminished Oxidative Stress | Reduction of intracellular ROS accumulation; Activation of the Nrf2/HO-1 pathway. nih.gov |
Mitigation of Oxidative Damage in Various Preclinical Models
This compound has demonstrated significant potential in mitigating oxidative damage across a range of preclinical models. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize these reactive intermediates, is a key pathological factor in numerous diseases. Research indicates that this compound can counteract this damage through various mechanisms.
In cellular models, this compound has been shown to effectively attenuate cytotoxicity and DNA damage induced by hydrogen peroxide (H₂O₂) in C2C12 myoblast cells. nih.gov This protective effect is linked to its ability to block the accumulation of ROS. nih.gov Furthermore, it helps maintain cellular energy metabolism by preserving mitochondrial function. nih.gov Studies on diabetic nephropathy models revealed that this compound reduces oxidative stress and inflammation. nih.gov It specifically curtails high glucose-induced ferroptosis and ROS-mediated pyroptosis by preventing mitochondrial damage. nih.gov
The antioxidant properties of this compound also extend to neuroprotection. In models of Alzheimer's disease, it ameliorates oxidative stress in neuronal cells. nih.govnih.govresearchgate.net In models of Parkinson's disease, the broader extract of Schisandra chinensis, containing this compound, was found to reduce oxidative stress, partly via the Nrf2 pathway. rsc.org Similarly, in the context of cardiac injury induced by hemorrhagic shock, this compound mitigates excessive ROS production and improves the levels of oxidative stress indicators. worldscientific.com This effect is mediated by the activation of the Nrf2 signaling pathway, a key regulator of the endogenous antioxidant response. worldscientific.comresearchgate.net
| Preclinical Model | Key Findings | Associated Mechanisms | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂)-induced C2C12 Cells | Attenuated cytotoxicity and DNA damage. | Blocked ROS accumulation, preserved mitochondrial function. | nih.gov |
| Diabetic Nephropathy (in vivo and in vitro) | Reduced oxidative stress and inflammation. | Inhibited ferroptosis and ROS-mediated pyroptosis by preventing mitochondrial damage. | nih.gov |
| Hemorrhagic Shock-induced Cardiac Injury (Rat Model) | Mitigated excessive ROS production. | Activation of the Nrf2 signaling pathway. | worldscientific.com |
| 6-OHDA-induced Parkinson's Disease (Mouse Model) | Reduced oxidative stress. | Activation of the Nrf2 pathway. | rsc.org |
Research on Neuroprotective Mechanisms of this compound
This compound exhibits multifaceted neuroprotective properties, which have been investigated in various preclinical models of neurological disorders. Its mechanisms of action involve targeting amyloid-β toxicity, neuroinflammation, oxidative stress, and pathways related to cognitive function and mood regulation.
In the context of Alzheimer's disease (AD), this compound has been studied for its ability to counteract the neurotoxicity induced by amyloid-β (Aβ) peptides. In APP/PS1 transgenic mice, a well-established animal model of AD, this compound treatment was found to ameliorate cognitive impairment and significantly attenuate the deposition of Aβ plaques in the hippocampus and cortex. nih.gov
In vitro studies using human neuroblastoma SH-SY5Y and SK-N-SH cells exposed to Aβ₂₅₋₃₅ have further elucidated the underlying mechanisms. This compound treatment substantially increased cell viability and reduced the rate of apoptosis in these neuronal cells. nih.govnih.govresearchgate.net The neuroprotective effect appears to be mediated, at least in part, by the activation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.govresearchgate.netsemanticscholar.org Another critical pathway implicated is the PI3K/Akt signaling pathway. Research shows that this compound can inhibit Aβ₁₋₄₂-mediated cellular damage by activating this pathway, which leads to a downstream decrease in the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β) and a reduction in hyperphosphorylated tau protein, ultimately restoring neuronal cell viability. nih.gov
| Model | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|
| APP/PS1 Transgenic Mice | Ameliorated cognitive impairment; attenuated Aβ deposition in the hippocampus and cortex. | Modulation of neurotransmitter levels. | nih.gov |
| Aβ₂₅₋₃₅-induced SH-SY5Y and SK-N-SH Cells | Increased cell viability; reduced apoptosis, oxidative stress, and inflammation. | Activation of the ERK/MAPK signaling pathway. | nih.govnih.govresearchgate.netsemanticscholar.org |
| Aβ₁₋₄₂-induced SH-SY5Y Cells | Restored neuronal cell viability. | Activation of the PI3K/Akt signaling pathway; decreased phosphorylation of GSK-3β and tau protein. | nih.gov |
Neuroinflammation and oxidative stress are intertwined pathological processes that contribute significantly to neurodegeneration. This compound has demonstrated the ability to modulate both of these processes in neuronal systems. In Aβ₂₅₋₃₅-induced AD cell models, this compound significantly reduced the levels of inflammatory cytokines. nih.govnih.govresearchgate.net It also ameliorated oxidative stress by decreasing levels of ROS and malondialdehyde (MDA) while increasing levels of superoxide (B77818) dismutase (SOD) and glutathione (GSH). semanticscholar.org
In a rat model of diabetic cognitive impairment, this compound therapy was shown to reduce the expression of inflammation-related factors in the hippocampus. nih.gov Similarly, in a mouse model of Parkinson's disease, Schisandra chinensis extract was found to mitigate neuroinflammation by inhibiting the nuclear translocation of NF-κB, a key transcription factor that governs the inflammatory response. rsc.org These findings collectively indicate that this compound's neuroprotective effects are strongly associated with its capacity to suppress detrimental inflammatory and oxidative pathways in the brain.
This compound has been shown to positively impact molecular pathways directly related to learning and memory. In a streptozotocin-induced rat model of diabetes, which is associated with cognitive deficits, this compound administration improved spatial learning and memory. nih.gov This improvement was linked to the regulation of the insulin (B600854) signaling system, specifically through the modulation of the PI3K/Akt pathway, and a reduction in Aβ generation in the hippocampus. nih.gov
In APP/PS1 transgenic mice, the amelioration of cognitive deficits by this compound was associated with its ability to adjust the levels of various neurotransmitters and their metabolites in the brain. nih.gov Furthermore, research in models of Parkinson's disease suggests that the neuroprotective effects of Schisandra chinensis are mediated by increasing the expression of brain-derived neurotrophic factor (BDNF), a crucial molecule for neuronal survival, development, and synaptic plasticity. rsc.org The activation of BDNF signaling can, in turn, influence downstream pathways that support cognitive function and protect against neurodegeneration. rsc.org
The potential antidepressant-like effects of this compound have been explored in cellular models of depression. In a model using corticosterone (B1669441) (CORT)-induced PC12 cells, which mimics the neuronal damage associated with stress and depression, this compound demonstrated significant protective effects. nih.govnih.gov
The primary mechanism identified was the inhibition of apoptosis. This compound treatment effectively reduced the number of apoptotic cells by modulating the expression of key apoptosis-regulating proteins. nih.govnih.gov Specifically, it increased the expression of the anti-apoptotic protein Bcl-2 while inhibiting the expression of the pro-apoptotic proteins Bax and cleaved Caspase-3. nih.govnih.gov Additionally, this compound was found to preserve the mitochondrial membrane potential, preventing a key step in the intrinsic apoptotic pathway. nih.govnih.gov These findings suggest that this compound may exert its effects by protecting neuronal cells from stress-induced apoptosis. nih.govnih.gov
Research on Cardioprotective Mechanisms of this compound
Preclinical research has identified this compound as a compound with significant cardioprotective potential, acting through multiple mechanisms to protect the heart from various forms of injury.
In a rat model of hemorrhagic shock, this compound treatment attenuated cardiac dysfunction and pathological injury. worldscientific.com Its protective effects were attributed to the suppression of apoptosis, evidenced by decreased protein expression of cleaved-caspase-3 and -9, and the mitigation of oxidative stress. worldscientific.com A key mechanism in this model was the activation of the Nrf2 signaling pathway, which helps protect against oxidative damage and mitochondrial dysfunction. worldscientific.com
In a model of norepinephrine-induced cardiomyocyte hypertrophy, this compound was found to reduce the apoptosis rate of cardiomyocytes and decrease hypertrophy markers. nih.gov This protection was mediated by the inhibition of the JAK2/STAT3 signaling pathway. nih.gov The compound also stabilized the mitochondrial membrane potential and reduced the BAX/Bcl-2 ratio, further inhibiting apoptosis. nih.gov
Recent laboratory tests on porcine coronary arteries, which are structurally similar to human arteries, have shown that this compound can effectively relax the arteries and reduce contractions triggered by spasm-inducing agents. technologynetworks.com This effect is achieved by blocking L-type calcium channels, which control muscle contraction in the artery walls. technologynetworks.com This suggests a potential role for this compound in preventing coronary artery spasms. technologynetworks.com
| Preclinical Model | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|
| Hemorrhagic Shock (Rat Model) | Ameliorated cardiac injury and dysfunction; suppressed apoptosis and oxidative stress. | Activation of the Nrf2 signaling pathway. | worldscientific.com |
| Norepinephrine-induced Cardiomyocyte Hypertrophy | Reduced cardiomyocyte apoptosis and hypertrophy. | Inhibition of the JAK2/STAT3 signaling pathway; stabilization of mitochondrial membrane potential. | nih.gov |
| Porcine Coronary Arteries (ex vivo) | Induced relaxation and reduced contractions. | Blockade of L-type calcium channels. | technologynetworks.com |
Mechanisms in Myocardial Ischemia/Reperfusion Injury Models
Myocardial ischemia/reperfusion (I/R) injury occurs when blood flow is restored to cardiac tissue after a period of ischemia, paradoxically causing further damage. Preclinical studies suggest that this compound can offer cardioprotection in this context. In a mouse model of I/R injury, this compound demonstrated protective effects. mdpi.com It has also been found to effectively protect cardiac function in rat models of I/R injury by reducing left ventricular systolic pressure, left ventricular end-diastolic pressure, and the occurrence of arrhythmia. mdpi.com
The mechanisms underlying this protection are linked to its antioxidant properties. In vitro experiments using H9c2 cardiomyocytes subjected to hypoxia/reoxygenation injury showed that this compound treatment led to increased activity of glutathione peroxidase (GSH-Px) and reduced levels of malondialdehyde (MDA) and reactive oxygen species (ROS). mdpi.com While detailed molecular pathways for this compound are still under investigation, research on the related compound schisandrol A shows it attenuates I/R injury-induced apoptosis by upregulating the 14-3-3θ protein. nih.govnih.gov
Mechanisms in Doxorubicin-Induced Cardiotoxicity Models
Doxorubicin (B1662922) is an effective chemotherapeutic agent, but its use is limited by dose-dependent cardiotoxicity. The potential of schisandrins to mitigate this toxicity has been an area of interest, although preclinical research has focused more extensively on schisandrin B than on this compound. General findings from animal studies suggest that schisandrin compounds can attenuate doxorubicin-induced cardiotoxicity, likely through the modulation of oxidative stress pathways and the enhancement of cellular antioxidant defenses. caringsunshine.com However, specific preclinical studies detailing the mechanisms of this compound in protecting against doxorubicin-induced cardiac damage are limited.
Cardiac Function Modulation in Myocardial Infarction Models
Following a myocardial infarction (MI), the heart undergoes remodeling which can lead to heart failure. Preclinical research using models that mimic these post-MI changes indicates that this compound may modulate this process. In a mouse model of isoproterenol-induced chronic heart failure, this compound treatment was shown to improve cardiac function and attenuate cardiac hypertrophy and fibrosis. nih.gov The mechanism for this effect was linked to the downregulation of microRNA-155 (miR-155), which in turn blocked the activation of the AKT/CREB signaling pathway. nih.gov This suggests a potential for this compound to favorably modulate the pathological remodeling that occurs after myocardial injury. While direct studies on surgical MI models are more prevalent for related lignans like schisantherin A, these findings point to a protective role for this compound in the context of heart failure development. nih.govresearchgate.net
Regulation of Oxidative Stress and Inflammation in Cardiac Tissues
A central mechanism of this compound's cardioprotective effects is its ability to regulate oxidative stress and inflammation. This has been clearly demonstrated in a rat model of hemorrhagic shock-induced cardiac injury. worldscientific.com In this model, this compound treatment attenuated cardiac dysfunction and pathological injury. worldscientific.com Mechanistically, it suppressed apoptosis by decreasing the protein expression of cleaved-caspase-3 and cleaved-caspase-9. worldscientific.com
Furthermore, this compound mitigated the excessive production of reactive oxygen species (ROS) and improved the status of oxidative stress indicators. worldscientific.com It also reversed the reduction in mitochondrial membrane potential and dysfunction caused by the shock state. worldscientific.com A key finding was that these protective effects were mediated by the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. worldscientific.comresearchgate.net By activating this pathway, this compound appears to bolster the intrinsic defense mechanisms of cardiac cells against oxidative insults.
| Model | Key Findings | Implicated Mechanisms |
| Hemorrhagic Shock (Rat) | Attenuated cardiac dysfunction and injury; Suppressed apoptosis; Mitigated ROS production; Alleviated mitochondrial dysfunction. worldscientific.com | Activation of Nrf2 signaling pathway; Decreased cleaved-caspase-3 and -9. worldscientific.com |
| Ischemia/Reperfusion (Rat/Mouse) | Reduced ventricular pressure and arrhythmia; Decreased oxidative stress markers (MDA, ROS). mdpi.com | Increased glutathione peroxidase (GSH-Px) activity. mdpi.com |
| Chronic Heart Failure (Mouse) | Improved cardiac function; Attenuated cardiac hypertrophy and fibrosis. nih.gov | Downregulation of miR-155; Blockade of AKT/CREB activation. nih.gov |
Research on Anticancer Mechanisms of this compound (Preclinical focus)
This compound has demonstrated significant anticancer activity in a variety of preclinical models. Its mechanisms primarily involve the induction of programmed cell death (apoptosis) and the halting of the cancer cell division cycle, thereby inhibiting tumor growth.
Induction of Apoptosis in Cancer Cell Lines (e.g., breast cancer, colon cancer)
This compound has been shown to be a potent inducer of apoptosis in several cancer cell lines.
Breast Cancer: In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and BT-549), this compound markedly inhibited growth by inducing apoptosis. This was associated with the suppression of the Wnt signaling pathway and the activation of endoplasmic reticulum (ER) stress.
Colon Cancer: In colorectal cancer (CRC) cell lines such as RKO, this compound treatment significantly increased the rates of both early- and late-stage apoptosis. The pro-apoptotic effect was confirmed by increased expression of key apoptosis-related proteins, including cleaved-caspase-3 and cleaved-PARP, and a decrease in the anti-apoptotic protein Bcl-2. The underlying mechanism was identified as the inhibition of Heat Shock Factor 1 (HSF1), a promising target in colon cancer.
Other Cancers: Research has also shown that this compound induces apoptosis in non-small cell lung cancer (NSCLC) cells. This effect is concentration-dependent and involves the disruption of mitochondrial membrane potential and an increase in intracellular ROS.
Inhibition of Cell Proliferation and Cell Cycle Arrest in Tumor Models
In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by arresting them at specific checkpoints in the cell cycle.
Colon Cancer: Treatment with this compound led to cell cycle arrest in CRC cells, which complements its apoptosis-inducing activity to suppress tumor growth.
Non-Small Cell Lung Cancer (NSCLC): In A549 and H1975 NSCLC cell lines, this compound demonstrated a potent ability to inhibit proliferation and colony formation. Its effect on the cell cycle was concentration-dependent; lower concentrations primarily induced G1/S-phase arrest, while higher concentrations led to G2/M-phase arrest. This arrest was associated with changes in the expression of cell cycle regulatory proteins like p53 and p21.
These inhibitory effects were also verified in an MDA-MB-231 xenograft mouse model, confirming the potential of this compound in an in vivo setting.
| Cancer Type | Cell Lines | Key Findings | Implicated Mechanisms |
| Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | Induced apoptosis and cell cycle arrest; Inhibited tumor growth in xenograft model. | Suppression of Wnt signaling; Activation of ER stress. |
| Colorectal Cancer | RKO | Induced apoptosis and cell cycle arrest; Inhibited cell proliferation. | Inhibition of Heat Shock Factor 1 (HSF1); Increased cleaved-caspase-3 and cleaved-PARP. |
| Non-Small Cell Lung Cancer | A549, H1975 | Inhibited cell viability and proliferation; Induced G1/S or G2/M cell cycle arrest; Induced apoptosis. | Increased p53 and p21 expression; Disruption of mitochondrial membrane potential. |
Suppression of Tumor Cell Migration and Invasion
This compound has demonstrated the ability to impede the migration and invasion of cancer cells, key processes in tumor metastasis. In preclinical studies involving human breast cancer cells (MDA-MB-231), this compound was found to significantly suppress these metastatic behaviors. The underlying mechanism of this inhibition has been linked to the regulation of microRNAs (miRNAs) and their downstream signaling pathways. Specifically, this compound treatment leads to a reduction in the expression of miR-155. The downregulation of miR-155 subsequently inhibits the phosphorylation of key proteins in the PI3K/AKT signaling cascade, a pathway known to be crucial for cell migration and invasion. When miR-155 levels were artificially restored using mimics, the inhibitory effects of this compound on breast cancer cell proliferation and migration were counteracted, confirming the critical role of the miR-155/PI3K/AKT axis in its anti-metastatic action.
Modulation of Tumor Angiogenesis Pathways
No preclinical research data was found specifically linking this compound to the modulation of tumor angiogenesis pathways within the scope of the conducted searches.
Role in Reversing Multidrug Resistance in Cancer Cell Models
A significant area of preclinical research has focused on the capacity of this compound to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy where cancer cells become resistant to a wide range of anticancer drugs. This compound has been identified as a potent MDR reversal agent, particularly in cancer cells that overexpress P-glycoprotein (P-gp), an efflux pump that actively removes chemotherapeutic drugs from the cell.
In doxorubicin-resistant human breast cancer cells (MCF-7/DOX), this compound was shown to resensitize the cells to doxorubicin. This effect was attributed to its ability to increase the intracellular accumulation of the drug by inhibiting the function of P-gp. Mechanistically, this compound was found to suppress P-gp at both the gene and protein levels by inhibiting its transcriptional activity. This is achieved through the downregulation of the NF-κB and Stat3 signaling pathways, as evidenced by a reduction in the phosphorylation of IκB-α and Stat3.
Similar effects were observed in a doxorubicin-resistant human osteosarcoma cell line (MG-63/DOX), where this compound enhanced the cytotoxicity of doxorubicin by inhibiting NF-κB signaling, which in turn reduced P-gp expression. Studies comparing several lignans from Schisandra chinensis identified this compound as the most potent compound in reversing P-gp-mediated MDR.
Table 1: Reversal of Multidrug Resistance by this compound in Preclinical Models
| Cancer Cell Line | Resistant To | Key Findings | Mechanism of Action |
|---|---|---|---|
| MCF-7/DOX (Human Breast Cancer) | Doxorubicin | Selectively reversed P-gp-mediated doxorubicin resistance. | Inhibited P-gp function and expression by reducing p-IκB-α and p-Stat3 levels. |
| KBv200 (Human Epidermal Cancer) | Vincristine (B1662923) | Reversed vincristine resistance by 309-fold. | Down-regulated P-gp protein and mRNA expression. |
| Bel7402 (Human Hepatocellular Carcinoma) | Vincristine | Reversed vincristine resistance by 84-fold. | Down-regulated P-gp protein and mRNA expression. |
| MG-63/DOX (Human Osteosarcoma) | Doxorubicin | Increased intracellular doxorubicin accumulation and retention. | Inhibited NF-κB signaling, leading to reduced P-gp expression. |
Ferroptosis Regulation in Cancer Contexts
This compound has been shown to induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation, in certain cancer models. In studies on hepatocellular carcinoma (HCC) cells, this compound treatment was found to trigger a cascade of events leading to ferroptosis.
The process begins with this compound inducing the generation of reactive oxygen species (ROS) within the mitochondria, which leads to oxidative stress and mitochondrial dysfunction. This disruption activates AMP-activated protein kinase (AMPK), which subsequently inhibits the mTOR signaling pathway. The elevated levels of ROS ultimately result in ferroptosis, contributing to the death of HCC cells. This dual action of inducing both apoptosis and ferroptosis highlights a key mechanism of this compound's anti-cancer activity and its potential to inhibit the proliferation, migration, and invasion of HCC cells.
Synergistic Effects with Other Therapeutic Agents in Preclinical Cancer Models
Preclinical studies have demonstrated that this compound can act synergistically with existing chemotherapeutic agents, enhancing their efficacy and potentially overcoming drug resistance. This suggests a role for this compound as an adjunct in combination cancer therapy.
In doxorubicin-resistant human osteosarcoma cells (MG-63/DOX), this compound was found to enhance the cytotoxic effects of doxorubicin. This synergistic effect is linked to its ability to reverse multidrug resistance by inhibiting the P-gp efflux pump via the NF-κB signaling pathway, thereby increasing the intracellular concentration and effectiveness of doxorubicin.
Furthermore, in colon carcinoma cells, this compound was reported to enhance chemosensitivity to 5-fluorouracil. The mechanism for this synergy involves the upregulation of miR-195. This increase in miR-195 leads to the inhibition of the PI3K/AKT signaling pathway, a key survival pathway in cancer cells, thus making them more susceptible to the effects of 5-fluorouracil.
Table 2: Synergistic Effects of this compound in Preclinical Cancer Models
| Cancer Model | Combination Agent | Observed Synergistic Effect | Underlying Mechanism |
|---|---|---|---|
| Doxorubicin-Resistant Osteosarcoma (MG-63/DOX) | Doxorubicin | Enhanced cytotoxicity of doxorubicin. | Inhibition of NF-κB signaling and P-glycoprotein (P-gp) function. |
| Colon Carcinoma Cells | 5-Fluorouracil | Enhanced chemosensitivity to 5-fluorouracil. | Upregulation of miR-195, leading to inhibition of the PI3K/AKT pathway. |
Research on Renal Protective Mechanisms of this compound
This compound has demonstrated significant renal protective effects in preclinical models of diabetic nephropathy, a major complication of diabetes and a leading cause of end-stage renal disease. Its mechanisms of action are multifaceted, targeting key signaling pathways involved in the pathogenesis of this condition.
In a type 2 diabetic rat model induced by streptozotocin (B1681764) and a high-fat diet, this compound administration was shown to halt the progression of diabetic nephropathy and reduce kidney damage. nih.gov The protective effects were linked to the downregulation of the Epidermal Growth Factor Receptor (EGFR). nih.gov Further investigation revealed that the EGFR/AKT/GSK-3β signaling pathway is involved in this protective process. nih.gov
Another study using a diabetic nephropathy mouse model found that this compound attenuates both ferroptosis and NLRP3 inflammasome-mediated pyroptosis, another form of inflammatory cell death. nih.gov The mechanism involves the activation of the AdipoR1/AMPK signaling pathway, which helps to suppress mitochondrial damage and reduce reactive oxygen species (ROS), thereby mitigating the cellular damage that drives diabetic kidney disease. nih.gov
Table 3: Renal Protective Mechanisms of this compound in Diabetic Nephropathy Models
| Model | Key Protective Effect | Signaling Pathway(s) Implicated |
|---|---|---|
| Type 2 Diabetic Rat Model (STZ-induced) | Attenuated kidney damage and halted disease progression. | Downregulation of the EGFR/AKT/GSK3β pathway. nih.gov |
| Diabetic Nephropathy Mouse Model | Attenuated ferroptosis and pyroptosis by reducing mitochondrial damage. | Activation of the AdipoR1/AMPK signaling pathway. nih.gov |
Mechanisms in Renal Ischemia-Reperfusion Injury Models
Preclinical investigation into the effects of Schisandra lignans on renal ischemia-reperfusion injury (RIRI) has primarily centered on compounds other than this compound. Notably, research has been conducted on Schisandrin B, a closely related lignan. These studies serve as a foundational framework for understanding how this class of compounds may confer renal protection.
In preclinical models of RIRI, the injury is characterized by a complex interplay of oxidative stress, inflammatory responses, and cellular apoptosis. dovepress.com Research on Schisandrin B indicates that its protective effects are linked to the mitigation of these pathological processes. dovepress.comnih.gov For instance, in rat models of hind limb ischemia/reperfusion, Schisandrin B was found to suppress oxidative stress by decreasing malondialdehyde (MDA) levels and increasing superoxide dismutase (SOD) activity. nih.gov It also attenuated histological damage and edema. nih.gov Studies using transcriptomic analysis and network pharmacology have further explored the molecular mechanisms of Schisandrin B in RIRI, aiming to identify specific targets and pathways. dovepress.comnih.govresearchgate.net While these findings on Schisandrin B are significant, specific experimental data detailing the mechanisms of this compound in preclinical RIRI models remains to be fully elucidated.
Mitigation of Fibrosis, Apoptosis, and Oxidative Stress in Renal Tissues
This compound has demonstrated notable efficacy in counteracting key pathological processes in renal tissues, specifically fibrosis, apoptosis, and oxidative stress, primarily in models of chronic kidney disease and diabetic nephropathy.
Fibrosis: In a preclinical model of renal fibrosis induced by unilateral ureteral obstruction (UUO), this compound was shown to alleviate the condition by downregulating the expression of Protein Kinase C β (PKCβ) in the kidney. nih.gov Treatment with this compound significantly reduced the protein levels of fibrosis markers, including fibronectin (FN), collagen type I (COL-I), vimentin, and α-smooth muscle actin (α-SMA). nih.gov This anti-fibrotic effect is linked to its ability to curb oxidative stress. nih.gov
Apoptosis: The anti-apoptotic properties of this compound have been observed in the context of diabetic nephropathy (DN). In high glucose-induced in vitro models, this compound inhibited apoptosis and reduced the lactate (B86563) dehydrogenase (LDH) activity level. nih.gov Its broader pharmacological profile is recognized to include the inhibition of apoptosis. scispace.comnih.gov Furthermore, in models of metabolic associated fatty liver disease, this compound was found to protect against apoptosis by regulating the endoplasmic reticulum stress signaling pathway, highlighting a potential mechanism that could be relevant in other tissues. sciopen.com
Oxidative Stress: A primary mechanism underlying the renoprotective effects of this compound is its capacity to attenuate oxidative stress. In the UUO renal fibrosis model, this compound positively influenced markers of oxidative stress by reducing malondialdehyde (MDA) and increasing the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.gov Similarly, in models of diabetic nephropathy, this compound was found to reduce oxidative stress and inflammation, thereby mitigating acute kidney injury. nih.govscispace.comresearchgate.net This action is partly achieved by lessening the generation of reactive oxygen species (ROS). nih.gov
Table 1: Effects of this compound on Renal Pathologies
| Pathological Process | Preclinical Model | Key Mechanistic Findings | Observed Effects | References |
|---|---|---|---|---|
| Fibrosis | Unilateral Ureteral Obstruction (UUO) in mice | Inhibition of PKCβ | Reduced expression of FN, COL-I, Vimentin, α-SMA | nih.gov |
| Apoptosis | High glucose-induced renal cells (DN model) | Inhibition of apoptotic pathways | Decreased apoptosis rate, Reduced LDH release | nih.gov |
| Oxidative Stress | UUO in mice; DN models | Modulation of antioxidant enzymes | Decreased MDA, Increased SOD and GSH-Px activity | nih.govnih.gov |
Research on Metabolic Regulatory Mechanisms of this compound
This compound has been investigated for its role in regulating metabolic pathways, particularly those related to glucose and lipid metabolism.
Regulation of Glucose Metabolism in Preclinical Diabetes Models
The therapeutic potential of this compound in managing diabetes-related complications has been explored, with a significant focus on diabetic nephropathy (DN). In preclinical models, this compound demonstrates a protective effect on kidney function under hyperglycemic conditions.
In streptozotocin (STZ) and high-fat diet-induced diabetic rats, this compound was shown to effectively improve glucose tolerance and alleviate renal pathological damage. nih.gov The compound works through multiple mechanisms to protect renal cells from high glucose-induced injury. nih.gov One key pathway involves the activation of the AdipoR1/AMPK signaling pathway, which in turn suppresses the TXNIP/NLRP3 signaling pathway, thereby reducing inflammation. scispace.com Further research suggests that the EGFR/AKT/GSK3β signaling pathway may also be a potential therapeutic target for this compound in the context of DN. nih.gov Additionally, this compound attenuates ferroptosis and pyroptosis mediated by the NLRP3 inflammasome in DN models, processes which are linked to mitochondrial damage and reactive oxygen species (ROS). nih.govscispace.com
Modulation of Lipid Metabolism in Hyperlipidemia Models
This compound has shown significant effects on lipid metabolism in preclinical models of hyperlipidemia and metabolic associated fatty liver disease (MAFLD). In high-fat diet-fed mice, intervention with this compound markedly improved serum lipid profiles and reduced hepatic lipid deposition and pathological damage. sciopen.com
A primary mechanism for its cholesterol-lowering effect involves the regulation of the low-density lipoprotein receptor (LDLR). jmb.or.kr Research in HepG2 cells demonstrated that this compound increases LDLR protein expression. jmb.or.krkoreascience.kr It achieves this by inhibiting the stabilization of proprotein convertase subtilisin/kexin 9 (PCSK9), a protein that targets LDLR for degradation. jmb.or.krkoreascience.kr By promoting the degradation of the PCSK9 protein, this compound leads to higher levels of LDLR on the cell surface, which in turn enhances the uptake of LDL cholesterol from the circulation. jmb.or.kr Studies involving a broader mixture of Schisandra chinensis lignans have also confirmed the ability to significantly decrease serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c). nih.gov
Table 2: Metabolic Regulatory Effects of this compound
| Metabolic Area | Preclinical Model | Key Signaling Pathways | Key Outcomes | References |
|---|---|---|---|---|
| Glucose Metabolism | Diabetic Nephropathy (DN) rats and cells | AdipoR1/AMPK/TXNIP/NLRP3; EGFR/AKT/GSK3β | Improved glucose tolerance, Reduced renal injury, Attenuated ferroptosis and pyroptosis | nih.govscispace.comnih.gov |
| Lipid Metabolism | High-fat diet mice; HepG2 cells | LDLR/PCSK9 Pathway | Improved serum lipid profiles, Increased LDLR expression, Enhanced LDL uptake | sciopen.comjmb.or.krkoreascience.kr |
Impact on Adipogenesis and Lipolysis Pathways
Research into the direct effects of schisandrins on adipocyte differentiation (adipogenesis) and fat breakdown (lipolysis) has largely focused on related lignans such as Schisandrin C and Gomisin C.
Studies on Schisandrin C in 3T3-L1 adipocytes have shown that it markedly decreases adipocyte differentiation and reduces total lipid and triglyceride content. nih.govresearchgate.net This effect is mediated by the downregulation of the mRNA expression of crucial adipogenic transcription factors, including CCAAT/enhancer-binding protein alpha (C/EBPα), peroxisome proliferator-activated receptor-gamma (PPARγ), and sterol regulatory element-binding protein 1c (SREBP1c). nih.govresearchgate.net The underlying mechanism involves a significant increase in the phosphorylation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net Furthermore, Schisandrin C was found to lower the mRNA expression of hormone-sensitive lipase (B570770) (HSL) and perilipin, proteins associated with lipolysis. researchgate.net
Similarly, Gomisin C, another lignan from Schisandra chinensis, effectively inhibits lipid accumulation in adipocytes by downregulating the same key adipogenic factors, PPARγ and C/EBPα. nih.gov The mechanism for Gomisin C, however, was shown to involve the suppression of the Janus kinase 2/signal transducer and activator of transcription (JAK2-STAT) signaling pathway. nih.gov
Advanced Research Methodologies and Approaches in Schisandrin a Studies
In Vitro Experimental Models
The predictions generated through computational approaches require rigorous validation using in vitro experimental models. These cell-based assays are crucial for confirming the biological activity of schisandrin (B1198587) A and for further elucidating its mechanisms of action at a cellular level.
A variety of cell lines have been employed in schisandrin A research, depending on the therapeutic area of interest. For example, in neuroprotection studies related to Alzheimer's disease, human neuroblastoma cell lines such as SH-SY5Y and SK-N-SH have been used. nih.gov In these models, cells are often challenged with agents like amyloid-β peptide to induce a disease-like state, after which the protective effects of this compound are evaluated. nih.gov
For cancer research, breast cancer cell lines like MCF-7 and MDA-MB-231 have been utilized to assess the anti-proliferative and pro-apoptotic effects of the compound. nih.gov In the context of diabetic nephropathy, although much of the validation is performed in animal models, in vitro experiments using relevant kidney cell lines can complement these findings. mdpi.com Similarly, studies on asthma have used 16HBE human bronchial epithelial cells and RAW264.7 macrophage-like cells to investigate the anti-inflammatory effects of this compound.
Common assays performed in these in vitro models include:
Cell Viability Assays (e.g., MTT assay): To determine the effect of this compound on cell proliferation and cytotoxicity. nih.gov
Apoptosis Assays (e.g., Flow Cytometry): To quantify the extent of programmed cell death induced by this compound.
Western Blotting: To measure the expression levels of key proteins in signaling pathways identified by computational methods. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of inflammatory cytokines or other secreted proteins.
Wound Healing Assays: To assess the effect of this compound on cell migration, particularly in cancer studies. nih.gov
These in vitro experiments provide the necessary empirical evidence to support or refute the hypotheses generated by computational models, forming a critical link in the chain of modern pharmacological research on this compound.
Cell Line-Based Assays for Signaling Pathway Elucidation
Cell line-based assays are fundamental in dissecting the molecular pathways modulated by this compound. Various cell lines are utilized depending on the biological context being investigated.
RAW 264.7 Macrophages: In the context of inflammation, RAW 264.7 macrophages are a crucial model. Studies have shown that this compound can suppress the lipopolysaccharide (LPS)-induced inflammatory response in these cells. spandidos-publications.comnih.gov This is achieved by inhibiting key signaling pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and PI3K/Akt. spandidos-publications.comnih.gov Specifically, this compound has been observed to abrogate the LPS-induced phosphorylation of MAPKs like JNK, p38, and ERK, as well as the phosphorylation of PI3K and Akt. spandidos-publications.comnih.gov Furthermore, it enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are involved in the antioxidant response. spandidos-publications.comnih.gov
MDA-MB-231 and MCF-7: These human breast cancer cell lines are instrumental in cancer research. While specific signaling pathway details for this compound in these exact cell lines from the provided search results are limited, research on other cancer cell lines highlights its potential to modulate pathways involved in cancer progression. For instance, in other cancer models, schisandrin has been shown to inhibit cell migration, invasion, and properties of cancer stem cells. researchgate.net
PC12 Cells: This cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a widely used model in neurobiology. While direct signaling pathway elucidation for this compound in PC12 cells is not detailed in the provided results, studies on similar neuroprotective lignans (B1203133) from Schisandra suggest potential modulation of pathways related to neuronal survival and function.
HK-2 Cells: These human kidney proximal tubular epithelial cells are vital for studying nephrotoxicity and renal protection. Schisantherin A, a compound structurally related to this compound, has been shown to protect HK-2 cells from hypoxia/reoxygenation injury by activating the PI3K/Akt signaling pathway. nih.gov Another lignan (B3055560), schisandrin B, has also demonstrated protective effects in HK-2 cells by activating ERK/NF-κB signaling and inhibiting apoptosis. ebi.ac.ukspandidos-publications.com Schisandrin B was also found to potentially involve the PI3K/Akt and AMPK pathways in protecting HK-2 cells against high glucose-induced damage. nih.gov
A549 Cells: As a human lung adenocarcinoma cell line, A549 is used to investigate the anticancer effects of various compounds. This compound has been found to inhibit the proliferation of A549 cells by inducing cell cycle arrest, apoptosis, and autophagy. spandidos-publications.com It can also inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) in these cells. researchgate.net Furthermore, this compound has been shown to ameliorate oxidative stress in A549 cells, potentially through the NF-κB signaling pathway. amegroups.org Another related compound, schisandrin C, has been found to suppress A549 cell proliferation by inhibiting the AKT1 signaling pathway. nih.gov
Cell Viability, Proliferation, and Apoptosis Assays
These assays are critical for determining the cytotoxic and pro-apoptotic effects of this compound on cancer cells and its protective effects on normal cells.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. In studies involving RAW 264.7 macrophages, the MTT assay was used to confirm that the concentrations of this compound used were not cytotoxic. spandidos-publications.com In cancer research, the MTT assay demonstrated that this compound significantly reduced the viability of Huh7 hepatocellular carcinoma cells in a dose-dependent manner, while having no discernible impact on normal LO2 liver cells. nih.govnih.gov This assay is also used to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, such as MG-63 osteosarcoma cells. rsc.org
Hoechst/PI Staining: Hoechst 33342 and propidium (B1200493) iodide (PI) are nuclear stains used to visualize apoptosis. Hoechst 33342 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells, while PI can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells. In non-small cell lung cancer cell lines A549 and H1975, treatment with this compound led to irregular concentrated blue fluorescence from Hoechst 33342 and increased PI uptake, indicating apoptosis. spandidos-publications.com This method has also been used to observe the apoptotic morphology of AGS gastric cancer cells treated with schisandrin B. researchgate.net
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis. In animal models of Alzheimer's disease, schisandrin was shown to repress neuronal apoptosis as measured by the TUNEL assay in the hippocampus. dovepress.com Similarly, in a mouse model of metabolic associated fatty liver disease, TUNEL assays were used to substantiate the regulatory influence of this compound on apoptotic pathways. sciopen.com In studies on myocardial ischemia/reperfusion injury, the TUNEL assay revealed that schisandrin B reduced the number of apoptotic myocardial cells. spandidos-publications.com
Cell Migration and Invasion Assays
These assays are crucial for evaluating the potential of this compound to inhibit cancer metastasis.
Wound Healing Assay: The wound healing assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is measured. This compound has been shown to inhibit the migration of Huh7 hepatocellular carcinoma cells in a dose-dependent manner, as demonstrated by the wound-healing assay. nih.gov Similarly, schisandrin B has been shown to inhibit the migration of melanoma cells and large-cell lung cancer stem-like cells. spandidos-publications.comnih.gov
Immunofluorescence and Western Blotting for Protein Expression
These techniques are essential for visualizing the localization and quantifying the expression levels of specific proteins within cells treated with this compound.
Immunofluorescence: This technique uses antibodies conjugated to fluorescent dyes to detect specific proteins within a cell. In rat chondrocytes, immunofluorescence was used to evaluate the protein expression of Collagen II, aggrecan, and the nuclear translocation of p65, a subunit of NF-κB. frontiersin.org In studies on renal ischemia-reperfusion injury in animal models, immunofluorescence showed that schisandrin B could restore the decreased phosphorylation of AKT. dovepress.com In animal models of metabolic associated fatty liver disease, immunofluorescence was used to evaluate the expression of proteins related to endoplasmic reticulum stress and apoptosis. sciopen.com
Western Blotting: Western blotting allows for the quantification of specific proteins in a sample. In RAW 264.7 macrophages, western blotting revealed that this compound suppressed the LPS-induced phosphorylation of MAPKs (JNK, p38, ERK) and PI3K/Akt. spandidos-publications.comnih.gov It also confirmed the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govspandidos-publications.com In cancer cells, western blotting is used to detect changes in proteins related to apoptosis (e.g., caspases, Bcl-2 family proteins), cell cycle (e.g., cyclins, CDKs), and signaling pathways (e.g., AKT, mTOR). spandidos-publications.comnih.govnih.gov For instance, in non-small cell lung cancer cells, this compound treatment led to changes in the expression of apoptosis-related proteins like caspase-3, PARP, and Bcl-2. nih.gov
RT-PCR for Gene Expression Analysis
Reverse transcription-polymerase chain reaction (RT-PCR) is a sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing insights into how this compound affects gene expression.
In studies with RAW 264.7 macrophages, RT-PCR showed that this compound suppressed the LPS-induced mRNA expression of pro-inflammatory mediators like iNOS and COX-2. nih.govspandidos-publications.com In research on dexamethasone-induced muscle atrophy in mice, RT-qPCR (a quantitative version of RT-PCR) was used to assess the mRNA expression of muscle atrophy factors like myostatin, atrogin1, and MuRF1. mdpi.com In studies on triple-negative breast cancer cells, qRT-PCR was employed to measure the mRNA expression levels of EMT markers. nih.gov
In Vivo Animal Models in this compound Research
In vivo animal models are indispensable for understanding the physiological effects of this compound in a whole organism, including its efficacy and potential mechanisms of action in various disease states.
Inflammation and Oxidative Stress Models: Animal models are used to confirm the anti-inflammatory and antioxidant effects of this compound observed in vitro. For example, this compound has shown protective effects in animal models of acute liver injury. frontiersin.org
Cancer Models: Xenograft tumor models, where human cancer cells are implanted into immunocompromised mice, are frequently used to evaluate the anti-tumor efficacy of this compound. For instance, schisandrin B has been shown to significantly inhibit the growth of melanoma in vivo. nih.gov It has also been shown to suppress the growth and lung metastasis of osteosarcoma in animal models. frontiersin.org
Metabolic Disease Models: To study the effects of this compound on metabolic disorders, high-fat diet-induced models of metabolic associated fatty liver disease (MAFLD) in mice are utilized. In these models, this compound intervention has been shown to improve serum lipid profiles, reduce liver enzyme levels, and mitigate pathological damage in the liver. sciopen.com
Neurological Disease Models: Animal models of Alzheimer's disease, often created by infusing amyloid-β peptide into the hippocampus of rats, are used to investigate the neuroprotective effects of this compound and related compounds. In such models, Schisandra extracts containing this compound have been shown to mitigate amyloid-β deposition, neuroinflammation, and memory deficits. mdpi.com Another model involves the use of scopolamine (B1681570) to induce memory impairment, where schisandrin B has been shown to prevent oxidative stress and improve learning. darwin-nutrition.fr
Ischemia-Reperfusion Injury Models: Models of myocardial ischemia-reperfusion injury in rats are used to study the cardioprotective effects of Schisandra lignans. Schisandrin B has been shown to protect against this type of injury, with the TUNEL assay demonstrating a reduction in apoptotic cells in the myocardium. spandidos-publications.com Similarly, animal models of renal ischemia-reperfusion injury are used, where schisandrin B has been shown to alleviate pathological damage and inflammatory responses. dovepress.com
Rodent Models of Disease Induction
Rodent models are fundamental tools for studying the effects of this compound in a physiological context, allowing for the controlled induction of disease states that mimic human conditions.
Liver Injury: Murine models are central to investigating the hepatoprotective properties of this compound. Acute liver injury is commonly induced in mice using hepatotoxic agents such as D-galactosamine (B3058547) (D-GalN) or carbon tetrachloride. nih.govscientificarchives.com These models are well-established for screening hepatoprotective compounds. tandfonline.com For instance, studies have utilized a D-GalN-induced liver injury model in mice to explore the hepatoprotective mechanisms of this compound. nih.gov
Neurodegeneration: To study neuroprotective effects, particularly in the context of Alzheimer's disease (AD), researchers employ rodent models with induced neurodegeneration. A common method involves the intracerebroventricular injection of amyloid-beta (Aβ) peptides, such as Aβ₁₋₄₂ or Aβ₂₅₋₃₅, into the brains of mice or rats to induce memory impairment and neuronal damage. nih.govnih.govmdpi.com One study utilized Aβ₁₋₄₂-induced memory impairment in mice to assess the ameliorating effects of this compound. nih.gov Another model combines agents like aluminum chloride (AlCl₃) and D-galactose to create a condition in rats that mimics the progressive neurodegeneration seen in AD. frontiersin.org
Metabolic Disorders: The impact of this compound on metabolic disorders is often studied using diet-induced models. C57BL/6 mice fed a high-fat diet are a standard model for inducing metabolic associated fatty liver disease (MAFLD), characterized by dyslipidemia and hepatic lipid accumulation. sciopen.com This model allows for the investigation of this compound's effects on lipid metabolism and liver health in the context of metabolic syndrome. sciopen.comresearchgate.net
Analysis of Tissue Pathological Changes
Histopathological analysis is a critical component of this compound research, providing visual evidence of the compound's effects at the tissue level.
| Model | Tissue | Pathological Observation with HE Staining | Reference |
|---|---|---|---|
| D-Galactosamine-induced liver injury in mice | Liver | Reduced hepatocyte necrosis and inflammatory infiltration | nih.govtandfonline.com |
| Aβ₁₋₄₂-induced neurodegeneration in mice | Hippocampus | Ameliorated neurodegeneration | nih.govplos.org |
| High-fat diet-induced MAFLD in mice | Liver | Mitigated histopathological alterations and reduced lipid deposition | sciopen.com |
| LPS-induced endometritis in mice | Uterus | Inhibited pathological injury of uterine tissue | nih.govnih.gov |
| Carrageenan-induced paw edema in mice | Paw tissue | Inhibited the infiltration of inflammatory cells | researchgate.net |
Biochemical Markers and Enzyme Levels in Animal Biofluids and Tissues
The quantification of specific biochemical markers and enzyme levels in blood, serum, and tissue homogenates provides quantitative data on the physiological and pathological status of the animal models.
Liver Function Enzymes: Alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) are key serum markers of hepatocellular damage. Studies consistently show that in rodent models of liver injury, this compound treatment significantly decreases the elevated levels of ALT and AST, indicating a reduction in liver damage. nih.govscientificarchives.comtandfonline.com
Oxidative Stress Markers: The antioxidant activity of this compound is frequently assessed by measuring markers of oxidative stress. This includes measuring the levels of malondialdehyde (MDA), a product of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-px). nih.govspringermedizin.de Research has demonstrated that this compound can decrease MDA levels while increasing the activities of SOD and GSH-px in the cerebral cortex and hippocampus of mice with Aβ-induced memory impairment. nih.gov
Inflammatory Cytokines: The anti-inflammatory effects of this compound are evaluated by measuring the levels of pro-inflammatory cytokines. Enzyme-linked immunosorbent assays (ELISA) are commonly used to quantify cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in serum and tissue homogenates. jst.go.jpresearchgate.net Studies have shown that this compound treatment can significantly reduce the production of these inflammatory mediators in various disease models. researchgate.netjst.go.jp
| Category | Marker/Enzyme | Effect of this compound | Model System | Reference |
|---|---|---|---|---|
| Liver Function | Alanine transaminase (ALT) | Decrease | D-GalN-induced liver injury in mice | nih.govtandfonline.com |
| Liver Function | Aspartate aminotransferase (AST) | Decrease | D-GalN-induced liver injury in mice | nih.govtandfonline.com |
| Oxidative Stress | Malondialdehyde (MDA) | Decrease | Aβ₁₋₄₂-induced memory impairment in mice | nih.gov |
| Oxidative Stress | Superoxide dismutase (SOD) | Increase | Aβ₁₋₄₂-induced memory impairment in mice | nih.govspringermedizin.de |
| Oxidative Stress | Glutathione peroxidase (GSH-px) | Increase | Aβ₁₋₄₂-induced memory impairment in mice | nih.gov |
| Inflammation | Tumor necrosis factor-alpha (TNF-α) | Decrease | STZ-induced Alzheimer's disease in rats | jst.go.jp |
| Inflammation | Interleukin-1beta (IL-1β) | Decrease | STZ-induced Alzheimer's disease in rats | jst.go.jp |
| Inflammation | Interleukin-6 (IL-6) | Decrease | STZ-induced Alzheimer's disease in rats | jst.go.jp |
Advanced Analytical and Omics Techniques
High-throughput "omics" technologies provide a systems-level understanding of the molecular mechanisms underlying the effects of this compound.
Metabolomics Studies
Metabolomics, particularly techniques based on liquid chromatography-mass spectrometry (LC/MS), is employed to obtain a comprehensive profile of endogenous small-molecule metabolites in biological samples. This approach helps to identify metabolic pathways modulated by this compound.
In studies on Alzheimer's disease models, UPLC-QTOF/MS-based metabolomics of feces, plasma, and brain tissue revealed numerous potential biomarkers. frontiersin.org These studies indicated that this compound could improve metabolic imbalances, primarily affecting pathways such as primary bile acid biosynthesis, sphingolipid metabolism, and glycerophospholipid metabolism. frontiersin.orgfrontiersin.org Similarly, in models of immunological liver injury, an LC/MS-based metabolomics approach identified 17 biomarkers, with 16 returning to normal levels after administration of Schisandra chinensis polysaccharides, highlighting effects on energy, amino acid, and lipid metabolism. phcog.com
Transcriptomic Sequencing and Analysis
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. This technology is used to identify differentially expressed genes (DEGs) and signaling pathways that are affected by this compound treatment.
For example, long-read transcriptome sequencing of Schisandra chinensis has provided insights into the biosynthesis of lignans, including schisandrin. nih.govresearchgate.net These studies identified an abundance of transcripts related to phenylpropanoid biosynthesis, which is crucial for schisandrin production. nih.govresearchgate.net In another study, transcriptomic sequencing was used to investigate the effects of schisandrin B on renal ischemia-reperfusion injury in mice, identifying 1842 DEGs and key targets like AKT1 and the PI3K/AKT pathway. dovepress.com Such approaches are instrumental in uncovering the genetic and molecular regulatory networks influenced by schisandrin compounds. cjnmcpu.commdpi.com
Proteomic Approaches
Proteomics focuses on the large-scale study of proteins, their structures, and their functions. This methodology has been applied to investigate the mechanisms of action of schisandrin compounds by identifying proteins whose expression levels are altered upon treatment.
A proteomic approach was used to screen for proteins regulated by schisandrin B in mouse livers, identifying 13 specifically activated or suppressed proteins. acs.org Among these, Raf kinase inhibitor protein (RKIP) was identified as a key regulator in the compound's hepatoprotective effects. acs.org Quantitative proteomics combined with network pharmacology has also been used to explore the mechanisms of schisandrin B in treating diabetic nephropathy, identifying key protein targets like Crb3, Xaf1, and Tspan4 that are involved in relieving oxidative stress and inflammation. researchgate.net These proteomic studies provide crucial information on the protein-level changes that mediate the pharmacological effects of schisandrins.
Flow Cytometry for Cellular Function and Immunophenotyping
Flow cytometry is a sophisticated laser-based technology used for the high-throughput analysis of single cells or particles in a fluid stream. In the context of this compound research, this methodology has been instrumental in elucidating its effects on various cellular processes, including apoptosis and cell cycle progression, as well as in characterizing changes in immune cell populations.
Cellular Function Analysis
Flow cytometry is a cornerstone technique for quantifying the impact of this compound on fundamental cellular functions, most notably apoptosis and cell cycle distribution.
Apoptosis Assessment:
A primary application of flow cytometry in this compound studies is the detailed quantification of apoptosis, or programmed cell death. Researchers have consistently employed this technique to measure the pro-apoptotic effects of this compound across various cancer cell lines. The methodology typically involves staining cells with fluorescent markers like Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleotide stain that can only penetrate cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
In a notable study on hepatocellular carcinoma (HCC) Huh7 cells, flow cytometry revealed a dose-dependent increase in apoptosis following treatment with this compound. nih.gov The percentage of apoptotic cells rose significantly with increasing concentrations of the compound, demonstrating its potential as an anti-cancer agent. nih.gov Similarly, in an in vitro model of Alzheimer's disease using SH-SY5Y and SK-N-SH cells, flow cytometry was used to assess the protective effects of this compound against Aβ₂₅₋₃₅-induced apoptosis. mdpi.com The results showed that this compound treatment could reduce the rate of apoptosis in these neuronal cells. mdpi.com
Interactive Table: Effect of this compound on Apoptosis in Various Cell Lines
| Cell Line | Condition | This compound Concentration | Apoptosis Rate | Reference |
| Huh7 (Hepatocellular Carcinoma) | Induction of apoptosis | 0 µM, 10 µM, 20 µM, 50 µM | Dose-dependent increase | nih.gov |
| SH-SY5Y (Neuroblastoma) | Aβ₂₅₋₃₅-induced apoptosis | 10 µg/mL, 15 µg/mL | Significant reduction | mdpi.com |
| SK-N-SH (Neuroblastoma) | Aβ₂₅₋₃₅-induced apoptosis | 10 µg/mL, 15 µg/mL | Significant reduction | mdpi.com |
Cell Cycle Analysis:
Flow cytometry is also pivotal in determining how this compound influences the cell cycle. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on their DNA content.
Research has demonstrated that this compound can modulate the cell cycle in different cell types. For instance, in a study investigating the effect of this compound on neural progenitor cells (NPCs), flow cytometry was used to analyze cell cycle phases. The results indicated that this compound could promote the proliferation of neurons by potentially facilitating the transition from the G1 to the S phase of the cell cycle. researchgate.net
Interactive Table: Effect of this compound on Cell Cycle Progression
| Cell Line | Condition | This compound Treatment | Effect on Cell Cycle | Reference |
| Neural Progenitor Cells (NPCs) | In vitro culture | Not specified | Increased number of cells in S phase | researchgate.net |
Immunophenotyping
Immunophenotyping is the process of identifying and quantifying different cell populations in a heterogeneous sample using antibodies that target specific cell surface markers (CD markers). Flow cytometry is the primary tool for this type of analysis.
In the context of this compound research, flow cytometry has been utilized to investigate the compound's immunomodulatory effects by examining its impact on various immune cell subsets. One study investigating the protective mechanism of this compound in d-galactosamine-induced acute liver injury in mice used flow cytometry to analyze the percentage of CD4⁺ and CD8α⁺ T-lymphocytes in spleen lymphocyte suspensions. tandfonline.com The results showed that pretreatment with this compound influenced the ratio of these T-cell subsets, suggesting an immunomodulatory role in the context of liver damage. tandfonline.com Specifically, the CD4/CD8α ratio in the this compound-treated group was closer to that of the control group compared to the model group with liver injury, indicating a restoration of immune balance. tandfonline.com
Interactive Table: Immunophenotyping of Splenic T-Lymphocytes in Mice with d-Galactosamine-Induced Liver Injury Treated with this compound
| Group | CD4/CD8α Ratio | Reference |
| Control | 2.22 | tandfonline.com |
| Model (d-GalN-treated) | 1.22 | tandfonline.com |
| This compound/d-GalN-treated | 1.72 | tandfonline.com |
While the application of flow cytometry for the immunophenotyping of this compound's effects is an emerging area of research, these findings highlight the potential of this methodology to further unravel the compound's interactions with the immune system.
Future Directions and Emerging Research Avenues for Schisandrin a
Elucidation of Novel Molecular Targets and Signaling Pathways
While the effects of schisandrin (B1198587) A on several key signaling pathways are established, future research will focus on identifying novel molecular targets to broaden its therapeutic scope. Current knowledge indicates that schisandrin A exerts anti-inflammatory and antioxidant effects by modulating pathways such as NF-κB, MAPKs, and PI3K/Akt. spandidos-publications.com Specifically, it has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of all three MAPKs (JNK, p38 MAPK, and ERK) and the PI3K/Akt pathway. spandidos-publications.com This, in turn, prevents the nuclear translocation of NF-κB, a critical step in the transcription of inflammatory genes. spandidos-publications.comresearchgate.net Furthermore, this compound activates the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses, contributing to its protective effects against oxidative stress. spandidos-publications.comworldscientific.comworldscientific.com
Emerging research suggests that this compound's influence extends to other significant pathways. For instance, studies have implicated its role in regulating the EGFR/AKT/GSK3β signaling pathway in the context of diabetic nephropathy. mdpi.com Additionally, its ability to modulate apoptosis is a critical area of investigation. sciopen.comtandfonline.com this compound has been shown to inhibit apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and reducing the activation of Caspase-3. tandfonline.com It also appears to influence autophagy, a cellular process for degrading and recycling cellular components, although its precise role can be context-dependent, sometimes activating and at other times inhibiting the process. tandfonline.comtandfonline.commdpi.com The interplay between autophagy and apoptosis modulated by this compound is a complex and promising area for future studies. researchgate.netresearchgate.net
Future investigations should aim to uncover additional, less characterized molecular targets. The regulation of pathways like TGF/SMAD, SHH/GLI, NOTCH, and Hippo by this compound remains largely unexplored and represents a significant knowledge gap. cellmolbiol.org A comprehensive understanding of these interactions will be crucial for fully realizing the therapeutic potential of this compound.
Development of Mechanistic Probes and Tool Compounds
To dissect the complex mechanisms of this compound, the development of specific mechanistic probes and tool compounds is essential. While this compound itself is a valuable research tool, more targeted derivatives or related compounds could help to isolate its effects on specific pathways. For example, the use of in vitro cultures of Schisandra henryi has been identified as a promising method for producing various lignans (B1203133), including schisantherin A and B, which could serve as comparative tool compounds. researchgate.net
The development of such tools would allow researchers to investigate the structure-activity relationships of dibenzocyclooctadiene lignans. By comparing the effects of this compound with closely related compounds like schisandrin B, schisandrin C, and gomisin A, scientists can identify the specific structural motifs responsible for interactions with various molecular targets. nih.govmdpi.comfrontiersin.orgmdpi.com This approach will be invaluable for designing more potent and selective modulators of the signaling pathways affected by this compound.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A systems-level understanding of this compound's effects can be achieved through the integration of multi-omics data. This approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. For example, network pharmacology has been used to predict potential targets of Schisandra chinensis components in atherosclerosis, identifying key pathways like PI3K/AKT/mTOR. acs.org
Metabolomic profiling of different parts of the Schisandra chinensis plant has already revealed a diverse array of bioactive compounds, including various lignans and triterpenoids. frontiersin.org Future studies should apply these techniques to preclinical models treated with this compound to map the global changes in gene expression, protein levels, and metabolic profiles. This will help to construct comprehensive signaling networks and identify previously unknown downstream effectors of this compound. The integration of multi-omics data will be particularly useful in elucidating the complex interplay between different signaling pathways modulated by this compound. nih.gov
Exploration of Epigenetic and Transcriptional Regulatory Mechanisms
The influence of this compound on epigenetic and transcriptional regulation is a nascent but highly promising area of research. Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in gene expression and cellular function. There is a growing interest in how natural compounds can modulate these processes.
While direct evidence for this compound's impact on epigenetic mechanisms is still emerging, its known effects on transcription factors like NF-κB and Nrf2 provide a strong rationale for further investigation. spandidos-publications.comdovepress.com Future studies should explore whether this compound can alter the activity of histone-modifying enzymes or influence DNA methylation patterns in specific gene promoters. Understanding these regulatory mechanisms will provide deeper insights into its long-term effects on cellular programming and its potential for disease prevention. The regulation of non-coding RNAs by schisandrin is another exciting and underexplored area. cellmolbiol.org
Comparative Mechanistic Studies with Related Lignans
Systematic comparative studies of this compound with other structurally related lignans from Schisandra species are crucial for understanding its unique pharmacological profile. The genus Schisandra is a rich source of dibenzocyclooctadiene lignans, including schisandrin B, schisandrin C, gomisin A, and deoxyschisandrin. nih.govmdpi.comfrontiersin.org
Research into Synergistic Mechanisms with Other Bioactive Compounds in Preclinical Settings
Investigating the synergistic effects of this compound with other bioactive compounds in preclinical models is a key strategy for enhancing its therapeutic efficacy. The use of combination therapies is a common approach in modern medicine, and identifying beneficial interactions between this compound and other natural or synthetic compounds could lead to more effective treatment strategies.
For example, the Wuzhi capsule, which contains this compound as a main component, has been shown to increase the systemic exposure of methotrexate (B535133) by inhibiting the drug transporters OAT1/3 and P-glycoprotein. amegroups.org This suggests that this compound could be used to modulate the pharmacokinetics of other drugs. frontiersin.org Future preclinical studies should explore the synergistic potential of this compound with a wide range of compounds, including other phytochemicals and conventional therapeutic agents. These studies should focus on elucidating the molecular mechanisms underlying any observed synergistic or antagonistic interactions.
| Bioactive Compound | Preclinical Model | Observed Synergistic Effect | Potential Mechanism |
| Methotrexate | Rats | Increased systemic exposure of methotrexate | Inhibition of OAT1/3 and P-glycoprotein |
| P-glycoprotein substrates (e.g., vinblastine, doxorubicin) | Cancer cell lines | Reversal of multidrug resistance | Inhibition of P-glycoprotein function |
| Tacrolimus (FK506) | In vivo models | Increased blood concentration of tacrolimus | Inhibition of CYP3A4 and/or P-glycoprotein |
Application of Advanced Delivery Systems for Mechanistic Studies in vivo (excluding human clinical application)
The use of advanced drug delivery systems is critical for improving the bioavailability and target specificity of this compound in preclinical in vivo studies. Like many natural compounds, this compound may have limitations related to its solubility and metabolic stability, which can affect its efficacy in whole-animal models. tandfonline.com
Nano-based delivery systems, such as liposomes, nanoparticles, and nanoemulsions, offer promising solutions to these challenges. tandfonline.com These systems can encapsulate this compound, protecting it from premature degradation and facilitating its delivery to specific tissues or cell types. For example, nanoliposomes and exosomes have been explored as smart drug delivery systems capable of penetrating the blood-brain barrier, which could be particularly relevant for investigating the neuroprotective effects of this compound. researchgate.net The development and application of these advanced delivery systems in preclinical research will be instrumental in accurately assessing the in vivo efficacy and mechanisms of action of this compound. nih.gov
Development of High-Throughput Screening Assays for Mechanistic Investigations
The complex pharmacology of this compound, which involves the modulation of multiple signaling pathways, necessitates advanced methods for mechanistic elucidation. mdpi.comcellmolbiol.orgnih.gov While traditional low-throughput methods like western blotting and RT-PCR have been instrumental in identifying key targets, they are not suitable for large-scale screening to discover new molecular mechanisms or to screen for novel compounds with similar activities. mdpi.comdovepress.com High-throughput screening (HTS) offers a platform for the rapid, automated testing of thousands of compounds, making it an invaluable tool for future research into this compound. iiarjournals.orgresearchgate.net The development of robust HTS assays is a critical step toward a more comprehensive understanding of its biological effects and for identifying new therapeutic leads. routledge.comamazon.com
The primary goal of developing HTS assays for this compound is to move from a broad understanding of its effects to a precise identification of its molecular interactions. This involves creating both biochemical and cell-based assays tailored to the known and predicted targets of this compound. iiarjournals.orgroutledge.com Such assays would enable the screening of large chemical libraries to identify molecules that mimic or antagonize the effects of this compound, thereby helping to deconstruct its complex mechanism of action.
Biochemical High-Throughput Screening Assays
Biochemical assays utilize purified molecular components, such as enzymes or receptors, to test for direct interactions with a compound. reactionbiology.com These assays are fundamental for confirming direct targets of this compound and for screening for compounds with similar inhibitory or binding profiles. Given that the Epidermal Growth Factor Receptor (EGFR) has been identified as a potential direct target of this compound, developing a kinase assay for this target would be a logical starting point. mdpi.combenthamdirect.com
Research has established various HTS-compatible formats for measuring EGFR kinase activity. reactionbiology.comamsbio.com A commonly used method is the radiometric assay, which measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a peptide substrate. reactionbiology.com Alternatively, fluorescence-based assays, which are generally safer and more convenient, can be employed. These assays provide a quantitative measure of enzyme inhibition and can be adapted to a 384-well or 1536-well plate format for screening. nih.gov
Table 1: Proposed Biochemical HTS Assay for a this compound Target
| Parameter | Description |
| Target | Epidermal Growth Factor Receptor (EGFR) Kinase mdpi.combenthamdirect.com |
| Assay Principle | Measurement of kinase activity through the phosphorylation of a specific peptide substrate. Inhibition of the kinase by a test compound (like this compound) results in a decreased signal. |
| Technology | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Radiometric (33P-ATP) Kinase Assay. reactionbiology.com |
| Assay Format | 384-well or 1536-well microtiter plates. |
| Readout | Decrease in fluorescence signal or radioactivity, indicating inhibition of EGFR. |
| Application | Primary screening for direct inhibitors of EGFR; structure-activity relationship (SAR) studies for this compound analogs. |
Cell-Based High-Throughput Screening Assays
While biochemical assays are excellent for identifying direct interactions, cell-based assays provide a more physiologically relevant context by measuring a compound's effect within an intact cellular environment. aacrjournals.org This is particularly important for a compound like this compound, which affects complex signaling networks such as the PI3K/Akt and NF-κB pathways. mdpi.comspandidos-publications.com
PI3K/Akt/mTOR Pathway Assays: The PI3K/Akt pathway is central to cell growth and survival and is frequently modulated by this compound. aacrjournals.orgspandidos-publications.comacs.org HTS-compatible assays have been developed to monitor the activation state of this pathway. researchgate.netnih.gov A prominent example is the LanthaScreen™ cellular assay, which uses TR-FRET to detect the phosphorylation of specific proteins within the pathway, such as Akt. aacrjournals.orgresearchgate.net In this format, cells are engineered to express a GFP-tagged substrate protein (e.g., Akt). Upon cell lysis, a terbium-labeled, phospho-specific antibody is added. Inhibition of the pathway by a compound like this compound would lead to a decrease in phosphorylation and, consequently, a reduced FRET signal. researchgate.net
NF-κB Pathway Translocation Assays: this compound is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. spandidos-publications.comfrontiersin.org A key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. chumontreal.qc.ca This event is well-suited for high-content screening (HCS), an image-based approach that quantifies cellular changes. mdpi.comresearchgate.netnih.gov In an HCS assay for NF-κB translocation, cells are treated with an inflammatory stimulus (like TNF-α or LPS) in the presence of test compounds. chumontreal.qc.canih.gov The cells are then fixed and stained with fluorescent dyes for the nucleus and the p65 subunit. Automated microscopy and image analysis software quantify the amount of p65 in the nucleus versus the cytoplasm, providing a robust measure of pathway inhibition. nih.gov
Apoptosis and Cell Viability Assays: Induction of apoptosis is another key mechanism reported for this compound, particularly in cancer cells. mdpi.com Several markers of apoptosis can be measured in an HTS format. nih.govsartorius.com The most common assays measure the activity of executioner caspases (caspase-3 and -7) or the externalization of phosphatidylserine (B164497) (PS) on the cell surface. nih.govassaygenie.com These assays often use fluorescent or luminescent substrates and are designed as "mix-and-read" protocols, making them highly amenable to automation. assaygenie.combiotium.com Multiplexing these apoptosis markers with a viability dye allows for the simultaneous assessment of apoptosis and general cytotoxicity, providing a more detailed picture of a compound's cellular effects. promega.com
Table 2: Proposed Cell-Based HTS Assays for this compound Mechanistic Studies
| Pathway/Process | Assay Principle | Technology | Potential Readout |
| PI3K/Akt Signaling | Quantifying the phosphorylation of a key pathway component (e.g., Akt at Ser473) in response to a stimulus. aacrjournals.orgnih.gov | Time-Resolved FRET (e.g., LanthaScreen™) or cell-based ELISA. researchgate.netnih.gov | Decreased FRET ratio or colorimetric/fluorometric signal indicating pathway inhibition. |
| NF-κB Signaling | Measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. chumontreal.qc.camdpi.com | High-Content Screening (HCS) with automated fluorescence microscopy and image analysis. researchgate.netnih.gov | Reduced nuclear-to-cytoplasmic fluorescence intensity ratio of p65, indicating inhibition of translocation. |
| Apoptosis Induction | Detecting key markers of programmed cell death, such as the activation of caspase-3/7 and mitochondrial depolarization. nih.govsartorius.com | Homogeneous, plate-based fluorescence or luminescence assays. assaygenie.combiotium.com | Increased fluorescent/luminescent signal corresponding to caspase activity or changes in mitochondrial membrane potential. |
The development and implementation of these HTS assays will significantly accelerate the investigation of this compound's mechanisms. By enabling the rapid screening of compound libraries, these platforms can help identify more potent and selective molecules, uncover novel biological targets, and ultimately provide a clearer and more actionable understanding of the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Schisandrin A in plant extracts or formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with chemometric analysis is a robust approach for quality control. For example, an optimized HPLC protocol identified 32 common peaks in Schisandra chinensis ethanol extracts, with this compound (peak X18) quantified using orthogonal experimental design and validated via hierarchical cluster analysis (HCA) and principal component analysis (PCA) . UV spectrophotometry is also utilized for rapid quantification, as demonstrated in microbubble loading studies (standard curve equation: , ) .
Q. What foundational mechanisms explain this compound’s anti-inflammatory effects?
- Methodological Answer : this compound suppresses LPS-induced inflammation in RAW 264.7 macrophages by inhibiting NF-κB, MAPK (p38, JNK, ERK), and PI3K/Akt pathways. Key steps include:
- Measuring ROS production via DCF-DA assays.
- Validating pathway inactivation via Western blotting for phosphorylated proteins (e.g., p65, IκBα, p38).
- Activating the Nrf2/HO-1 axis to counteract oxidative stress, confirmed by nuclear translocation assays and Keap1 downregulation .
Q. How can researchers optimize this compound extraction from Schisandra chinensis?
- Methodological Answer : A validated ethanol extraction protocol uses 80% ethanol, a 1:10 solid-liquid ratio, and two 1-hour reflux cycles. Post-extraction, HPLC fingerprinting with chemometrics (e.g., HCA, PCA) identifies batch-to-batch variability and critical markers like this compound .
Advanced Research Questions
Q. How to design experiments investigating this compound’s dual modulation of oxidative stress and inflammation?
- Methodological Answer :
- In vitro models : Use LPS-stimulated RAW 264.7 macrophages to simultaneously measure ROS (via DCF-DA) and inflammatory cytokines (ELISA).
- Pathway integration : Combine Nrf2/HO-1 activation (e.g., siRNA knockdown of Nrf2) with pharmacological inhibitors of NF-κB (e.g., BAY 11-7082) to dissect cross-talk between antioxidant and anti-inflammatory pathways .
- In vivo validation : Apply this compound-loaded microbubbles with ultrasound targeting to assess therapeutic efficacy in inflammation models, using histopathology (HE staining) and serum cytokine profiling .
Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer :
- Bioavailability enhancement : Use Span-PEG composite microbubbles to improve drug delivery, with loading rates quantified via UV spectrophotometry (8.84 ± 0.14%) and encapsulation efficiency via HPLC (82.24 ± 1.21%) .
- BBB penetration studies : Employ LC-MS/MS to measure this compound in brain tissue post-administration, correlating with plasma lipidomics to identify peripheral biomarkers of efficacy .
Q. How to evaluate this compound’s role in pathogen resistance using non-mammalian models?
- Methodological Answer :
- C. elegans assays : Infect nematodes with Pseudomonas aeruginosa and treat with this compound. Monitor survival rates and quantify antimicrobial peptide genes (e.g., lys-2, K08D8.5) via qRT-PCR.
- Genetic screening : Use RNAi or mutant strains (e.g., pmk-1 mutants) to confirm dependence on the p38 MAPK pathway .
Q. What methodologies validate this compound’s multitarget effects on oncogenic signaling pathways?
- Methodological Answer :
- Transcriptomic profiling : Perform RNA-seq on cancer cell lines treated with this compound to identify deregulated pathways (e.g., TGF/SMAD, Hippo).
- Functional assays : Combine Western blotting for key oncoproteins (e.g., BACE1 in Alzheimer’s models ) with luciferase reporters for pathway activity (e.g., NF-κB luciferase constructs ).
- Non-coding RNA analysis : Use miRNA-seq to explore this compound’s regulation of lncRNAs/circRNAs in cancer progression .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
